4'-Cyano-2'-deoxycytidine
Description
Structure
2D Structure
Properties
CAS No. |
139888-13-4 |
|---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-4-10(5-15)6(16)3-8(18-10)14-2-1-7(12)13-9(14)17/h1-2,6,8,15-16H,3,5H2,(H2,12,13,17)/t6-,8+,10+/m0/s1 |
InChI Key |
WOFZQOCKSAPKFH-SKWCMTHISA-N |
Isomeric SMILES |
C1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)C#N)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)(CO)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
4'-Cyano-2'-deoxycytidine chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 4'-Cyano-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for this compound, a modified nucleoside with significant potential in antiviral and anti-cancer research.
Chemical Properties
Table 1: Physicochemical Properties
| Property | 1'-C-cyano-2'-deoxycytidine[1] | 2'-deoxycytidine |
| Molecular Formula | C₁₀H₁₂N₄O₄ | C₉H₁₃N₃O₄[2] |
| Molecular Weight | 252.23 g/mol | 227.22 g/mol [2] |
| Melting Point | Not available | 207-210 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in water and DMSO. |
| pKa | Not available | Not available |
| XLogP3-AA | -2.1 | -1.8 |
Table 2: Structural Identifiers for 1'-C-cyano-2'-deoxycytidine[1]
| Identifier | Value |
| IUPAC Name | (2S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |
| SMILES | C1--INVALID-LINK--N2C=CC(=NC2=O)N)CO">C@@HO |
| InChI | InChI=1S/C10H12N4O4/c11-5-10(3-6(16)7(4-15)18-10)14-2-1-8(12)13-9(14)17/h1-2,6-7,15-16H,3-4H2,(H2,12,13,17)/t6-,7+,10-/m0/s1 |
Chemical Structure
The structure of this compound consists of a deoxyribose sugar moiety attached to a cytosine nucleobase, with a cyano group substituting the hydrogen at the 4' position of the sugar.
(Note: As specific structural data for the 4'-cyano isomer is unavailable, the following visualizations are based on the structure of the 1'-cyano isomer and adapted to represent the 4'-cyano modification for illustrative purposes.)
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on the synthesis of other 4'-substituted nucleosides, a general synthetic approach can be outlined.
General Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs[3]
A common strategy involves the modification of a pre-existing nucleoside. For instance, the synthesis of 4′-substituted-2′-deoxy-2′-α-fluoro nucleoside derivatives can be achieved from commercially available 2′-deoxy-2′-α-fluorocytidine.[3] The synthesis of a 4'-cyano derivative would likely involve the introduction of the cyano group at the 4' position of a suitably protected deoxycytidine derivative. This can be achieved through various organic synthesis reactions, potentially involving a key intermediate with a leaving group at the 4' position, followed by nucleophilic substitution with a cyanide salt.
Caption: General synthetic workflow for 4'-substituted nucleosides.
Analytical Methods
Standard analytical techniques would be employed to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule, including the position of the cyano group and the stereochemistry of the sugar moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.
Biological Activity and Mechanism of Action
This compound is investigated for its potential as an antiviral and anticancer agent.[4] Its mechanism of action is believed to be similar to other 4'-substituted nucleoside analogs, which act as chain terminators during DNA or RNA synthesis.
As an antiviral agent, 4'-cyano modified nucleosides have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp). After entering the cell, the nucleoside is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the viral RdRp. The presence of the 4'-cyano group sterically hinders the translocation of the polymerase, preventing the addition of the next nucleotide and thus terminating the replication of the viral genome.
Caption: Mechanism of antiviral action of this compound.
In the context of cancer therapy, the incorporation of such modified nucleosides into the DNA of cancer cells can induce DNA damage and apoptosis, thereby inhibiting tumor growth.[4]
Conclusion
This compound is a promising nucleoside analog with potential therapeutic applications. While specific physicochemical data remains to be fully characterized in publicly accessible formats, its structural similarity to other 4'-substituted nucleosides provides a strong basis for understanding its chemical behavior and biological activity. Further research, particularly in the areas of detailed synthesis optimization and in vivo efficacy studies, will be crucial for its development as a potential therapeutic agent.
References
- 1. 1'-C-cyano-2'-deoxyCytidine | C10H12N4O4 | CID 10658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of a novel inosine analog, 4'-cyano-2'-deoxyinosine, after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Synthesis of 4'-Cyano-2'-deoxycytidine: An In-Depth Technical Guide
For Research Purposes Only
This guide provides a comprehensive overview of the chemical synthesis of 4'-Cyano-2'-deoxycytidine, a modified nucleoside of significant interest in antiviral and anticancer research. The document details the synthetic pathway, experimental protocols, and characterization of the target compound and its intermediates.
Introduction
Nucleoside analogues are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of activity against viral infections and cancer. Modifications at the 4'-position of the sugar moiety have proven to be a fruitful strategy for the development of potent therapeutic agents. The introduction of a cyano group at this position, as in this compound, can significantly alter the conformational properties of the nucleoside and its interaction with viral polymerases or other cellular enzymes, leading to the inhibition of DNA or RNA synthesis. This guide outlines a plausible synthetic route to obtain this compound for research and drug development applications.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process commencing with a suitably protected 2'-deoxycytidine derivative. The key strategic steps involve the introduction of a hydroxymethyl group at the 4'-position, followed by its conversion to the desired cyano functionality.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound. Appropriate protecting groups for the sugar hydroxyls (e.g., silyl ethers) and the exocyclic amine of cytosine (e.g., benzoyl or acetyl) are crucial for the success of this synthetic sequence.
Protection of 4'-Hydroxymethyl-2'-deoxycytidine
To prevent unwanted side reactions, the hydroxyl groups at the 3' and 5' positions of the sugar and the N4-amino group of the cytosine base must be protected. A common strategy involves the use of silyl ethers for the hydroxyl groups and an acyl group for the amino group.
Protocol:
-
N4-Acylation: To a solution of 4'-hydroxymethyl-2'-deoxycytidine in pyridine, add an excess of benzoyl chloride (or acetic anhydride) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
3',5'-O-Silylation: Dissolve the N4-acylated intermediate in a suitable solvent like pyridine or DMF.
-
Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), and an activating agent like imidazole.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the fully protected starting material by silica gel chromatography.
Oxidation of the 4'-Hydroxymethyl Group
The protected 4'-hydroxymethyl group is oxidized to the corresponding 4'-aldehyde. Various mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.
Protocol (Dess-Martin Periodinane Oxidation):
-
Dissolve the protected 4'-hydroxymethyl-2'-deoxycytidine in a dry, inert solvent such as dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) to the solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4'-aldehyde by silica gel chromatography.
Formation of the 4'-Oxime
The 4'-aldehyde is then converted to the corresponding 4'-oxime by reaction with hydroxylamine.
Protocol:
-
Dissolve the protected 4'-aldehyde-2'-deoxycytidine in a solvent mixture such as pyridine and ethanol.
-
Add hydroxylamine hydrochloride to the solution.
-
Stir the reaction at room temperature or with gentle heating until the aldehyde is fully converted to the oxime (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess hydroxylamine.
-
Dry the organic layer and concentrate to obtain the crude 4'-oxime, which can be used in the next step without further purification or purified by chromatography if necessary.
Dehydration of the 4'-Oxime to the 4'-Cyano Group
The final step in constructing the 4'-cyano functionality is the dehydration of the 4'-oxime. Various dehydrating agents can be used for this transformation.
Protocol (using Carbonyldiimidazole - CDI):
-
Dissolve the protected 4'-oxime-2'-deoxycytidine in a dry, aprotic solvent like 1,2-dichloroethane (DCE) or acetonitrile.
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution.
-
Heat the reaction mixture at reflux until the oxime is completely converted to the nitrile (monitored by TLC).
-
Cool the reaction mixture and wash with water to remove any remaining CDI and imidazole.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the protected this compound by silica gel chromatography.
Deprotection
The final step is the removal of all protecting groups to yield the target compound, this compound. The choice of deprotection conditions depends on the protecting groups used.
Protocol (for TBDMS and Benzoyl groups):
-
Silyl Group Removal: Dissolve the protected this compound in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the reaction at room temperature until the silyl groups are cleaved.
-
Quench the reaction and purify the intermediate by chromatography.
-
Acyl Group Removal: Treat the N-acylated intermediate with a solution of ammonia in methanol.
-
Stir the reaction at room temperature until deprotection is complete.
-
Remove the solvent under reduced pressure.
-
Purify the final product, this compound, by a suitable method such as reversed-phase HPLC.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. Please note that yields are representative and may vary depending on the specific protecting groups and reaction conditions employed.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | Protection | Benzoyl chloride, TBDMSCl, Imidazole | 85-95 |
| 2 | Oxidation | Dess-Martin Periodinane | 80-90 |
| 3 | Oximation | Hydroxylamine hydrochloride, Pyridine | 90-98 |
| 4 | Dehydration | Carbonyldiimidazole (CDI) | 70-85 |
| 5 | Deprotection | TBAF, NH3/MeOH | 60-75 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C10H12N4O4 |
| Molecular Weight | 252.23 g/mol |
| Appearance | White to off-white solid |
| 1H NMR (D2O) | Expected peaks for ribose and cytosine protons |
| 13C NMR (D2O) | Expected peaks for ribose, cytosine, and cyano carbons |
| Mass Spectrometry | [M+H]+ = 253.09 |
Logical Relationships in Synthesis
The sequence of reactions is critical for the successful synthesis of the target molecule. The protection of reactive functional groups is essential before carrying out transformations on the desired part of the molecule. The deprotection is the final step to unveil the target compound.
Caption: Logical flow of the synthetic strategy for this compound.
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4'-Cyano Modified Nucleoside Analogs
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of 4'-cyano modified nucleoside analogs, a promising class of antiviral agents. This document provides a detailed overview of their molecular interactions, quantitative efficacy, and the experimental methodologies used for their characterization. While the primary focus of current research has been on their antiviral properties, this guide will also touch upon the emerging, albeit limited, investigations into their potential as anticancer agents.
Executive Summary
4'-cyano modified nucleoside analogs represent a significant advancement in the field of antiviral therapeutics. These compounds, exemplified by the prodrug GS-7682 and its active triphosphate metabolite GS-646939, function as potent inhibitors of viral RNA-dependent RNA polymerases (RdRps). Their unique 4'-cyano modification is the linchpin of their mechanism, leading to chain termination of the nascent viral RNA strand by sterically hindering the translocation of the polymerase. This guide will dissect this mechanism, present available quantitative data, detail experimental protocols, and provide visualizations of the key pathways and workflows.
Antiviral Mechanism of Action: A Tale of Two Steps
The antiviral activity of 4'-cyano modified nucleoside analogs is a two-stage process, beginning with the metabolic activation of a prodrug and culminating in the termination of viral replication.
2.1. Prodrug Activation:
4'-cyano modified nucleosides are typically administered as phosphoramidate prodrugs, such as GS-7682, to enhance cell permeability and intracellular delivery. Once inside the host cell, the prodrug moiety is cleaved by cellular enzymes to release the nucleoside monophosphate, which is then further phosphorylated by host cell kinases to its active 5'-triphosphate form, for instance, GS-646939.
2.2. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp):
The active triphosphate analog, a mimic of natural nucleoside triphosphates (e.g., ATP), is recognized as a substrate by the viral RdRp. The polymerase incorporates the analog into the growing viral RNA chain.
2.3. Chain Termination via Translocation Inhibition:
Crucially, the presence of the 4'-cyano group on the sugar moiety of the incorporated nucleoside acts as a steric block. This modification physically obstructs the translocation of the RdRp along the RNA template, preventing the addition of the next nucleotide and thereby causing premature chain termination. This is the pivotal step that halts viral replication. Some studies suggest that at higher concentrations of natural nucleoside triphosphates, this inhibition can be partially overcome for some polymerases.[1]
Quantitative Data on Antiviral Activity
The prodrug GS-7682 has demonstrated broad-spectrum antiviral activity against a range of respiratory viruses. The following table summarizes the reported 50% effective concentration (EC50) values for GS-7682.
| Virus | EC50 (nM) |
| Respiratory Syncytial Virus (RSV) | 3 - 46 |
| Human Metapneumovirus (hMPV) | 210 |
| Human Rhinovirus (HRV) | 54 - 61 |
| Enterovirus (EV) | 83 - 90 |
Data sourced from "Discovery of GS-7682, a Novel 4'-Cyano-Modified C-Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys" (2024).
Enzyme kinetics have shown that the active triphosphate, GS-646939, is incorporated with remarkable selectivity by the RdRps of human rhinovirus type 16 (HRV-16) and enterovirus 71, being utilized 20-50 times more efficiently than the natural ATP counterpart.[1] In contrast, the RdRp of respiratory syncytial virus and human metapneumovirus incorporate GS-646939 and ATP with similar efficiency.[1] Notably, human mitochondrial RNA polymerase does not show significant incorporation of GS-646939, suggesting a favorable safety profile.[1]
Experimental Protocols
The characterization of 4'-cyano modified nucleoside analogs involves a series of biochemical assays to determine their mechanism of action and inhibitory potential.
4.1. RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay):
This assay is fundamental to demonstrating chain termination.
-
Objective: To determine if the nucleoside analog, in its triphosphate form, is incorporated by the viral RdRp and leads to the termination of RNA synthesis.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified viral RdRp enzyme, a synthetic RNA template-primer duplex, the 4'-cyano modified nucleoside triphosphate analog, and the four natural ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled for detection.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., EDTA-containing loading buffer).
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The reaction products are denatured and separated by size using denaturing PAGE.
-
Visualization: The gel is exposed to a phosphor screen or imaged using a fluorescence scanner to visualize the RNA products.
-
Analysis: The appearance of shorter RNA products in the presence of the analog, corresponding to the position of incorporation, indicates chain termination. The intensity of the bands can be quantified to determine the extent of inhibition.
-
4.2. Enzyme Kinetics Assay:
This assay is used to quantify the efficiency of incorporation of the nucleoside analog compared to its natural counterpart.
-
Objective: To determine the kinetic parameters (k_pol, K_d) for the incorporation of the 4'-cyano modified nucleoside triphosphate and the natural rNTP.
-
Methodology:
-
Single Nucleotide Incorporation Setup: A primer extension assay is performed under single-nucleotide incorporation conditions, where the RNA template is designed to allow for the incorporation of only one nucleotide.
-
Varying Substrate Concentrations: The assay is carried out with varying concentrations of either the 4'-cyano modified nucleoside triphosphate or the corresponding natural rNTP.
-
Time Course Analysis: The reactions are quenched at multiple time points to measure the initial rate of incorporation.
-
Data Analysis: The product formation over time is plotted, and the data are fitted to the Michaelis-Menten equation to determine the maximal rate of incorporation (k_pol) and the Michaelis constant (K_d). The ratio of k_pol/K_d provides a measure of the incorporation efficiency.
-
Signaling Pathways and Experimental Workflows
5.1. General Mechanism of Action of 4'-Cyano Modified Nucleoside Analogs
Caption: General mechanism of 4'-cyano modified nucleoside analogs.
5.2. Experimental Workflow for Antiviral Activity Assessment
References
The Enigmatic Molecule: A Technical Guide to the Discovery and Development Landscape of 4'-Cyano-2'-deoxycytidine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the discovery and development history of 4'-Cyano-2'-deoxycytidine, a molecule of interest within the broader class of nucleoside analogs. Due to a scarcity of publicly available research focused specifically on this compound, this document synthesizes information from closely related 4'-substituted nucleoside analogs to provide a comprehensive overview of the core concepts, methodologies, and potential therapeutic applications. The data and protocols presented herein are based on analogous compounds and are intended to serve as a foundational resource for researchers exploring this chemical space.
Introduction: The Rationale for 4'-Substitution in Nucleoside Analogs
The modification of the sugar moiety of nucleosides has been a fruitful strategy in the development of antiviral and anticancer agents. The 4'-position of the ribose or deoxyribose ring, in particular, has emerged as a key site for chemical modification to enhance the therapeutic properties of these compounds. The introduction of a cyano group (-CN) at the 4'-position is a modern approach aimed at modulating the conformational properties of the nucleoside, influencing its interaction with viral polymerases, and ultimately leading to chain termination of nascent DNA or RNA strands.
The primary mechanism of action for many 4'-substituted nucleoside analogs involves their conversion to the active triphosphate form within the cell. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide, becoming incorporated into the growing nucleic acid chain by a viral polymerase. The presence of the 4'-substituent can then disrupt the translocation of the polymerase, effectively halting further chain elongation.
Discovery and Synthesis: A Generalized Approach
While the specific discovery of this compound is not well-documented in peer-reviewed literature, its conceptualization likely arose from the systematic exploration of 4'-modifications on 2'-deoxynucleosides. The synthesis of such compounds generally involves a multi-step process starting from a protected 2'-deoxycytidine derivative.
Generalized Synthetic Pathway
The synthesis of 4'-C-cyano-2'-deoxy-4'-thiocytidines has been reported, and a similar strategy could be envisioned for the oxygenated analog. A plausible synthetic route would involve the creation of a key intermediate with a leaving group at the 4'-position, followed by the introduction of the cyano group.
Experimental Protocol: A Representative Synthesis of a 4'-Cyano-2'-deoxynucleoside Analog
-
Step 1: Protection of the 5'- and 3'-hydroxyl groups and the N4-amino group of 2'-deoxycytidine. This is typically achieved using standard protecting groups such as benzoyl (Bz) or dimethoxytrityl (DMT) to prevent unwanted side reactions.
-
Step 2: Oxidation of the 4'-position. The protected 2'-deoxycytidine is oxidized to introduce a carbonyl group at the 4'-position.
-
Step 3: Introduction of a precursor to the cyano group. This can be achieved through various chemical transformations, for instance, by converting the 4'-keto group to a cyanohydrin.
-
Step 4: Stereoselective reduction and manipulation of the 4'-substituent. This step is crucial for establishing the correct stereochemistry at the 4'-position and converting the precursor to the final cyano group.
-
Step 5: Deprotection. Removal of the protecting groups from the sugar and base moieties to yield the final this compound.
The workflow for such a synthesis can be visualized as follows:
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action: A Focus on Polymerase Inhibition
The anticipated mechanism of action for this compound, based on related 4'-substituted nucleosides, is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).
Cellular Activation and Polymerase Incorporation
Upon entering a cell, this compound is expected to be phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (4'-CN-dCTP). This activated form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral nucleic acid chain by the viral polymerase.
Chain Termination
Once incorporated, the 4'-cyano group is hypothesized to cause steric hindrance within the active site of the polymerase, preventing the proper alignment of the incoming nucleotide and thereby terminating chain elongation. This "non-obligate" chain termination is a hallmark of many modified nucleoside inhibitors.
The signaling pathway illustrating this mechanism is as follows:
Caption: Proposed mechanism of action for this compound.
Biological Activity and Quantitative Data
While specific data for this compound is limited, studies on analogous compounds provide insights into the potential antiviral and antineoplastic activity. For instance, the synthesis of 4'-C-cyano-2'-deoxy-4'-thiocytidines has been reported, where the 4'-cyano derivative showed no cytotoxicity against human B-cell and T-cell leukemia cell lines.[1] In contrast, a related compound, 4'-cyano-2',3'-didehydro-3'-deoxythymidine, exhibited anti-HIV activity, although it was less potent than a similar 4'-ethynyl analog.[2]
The antiviral activity of 4'-cyano modified adenosine analogs has been more extensively studied. For example, GS-7682, a prodrug of a 4'-cyano-C-nucleoside, has demonstrated potent activity against a range of respiratory viruses.
| Compound/Analog | Target | Cell Line | Activity Metric | Value | Reference |
| 4'-C-cyano-2'-deoxy-4'-thiocytidine | CCRF-SB (B-cell leukemia) | - | Cytotoxicity | No activity | [1] |
| 4'-C-cyano-2'-deoxy-4'-thiocytidine | Molt-4 (T-cell leukemia) | - | Cytotoxicity | No activity | [1] |
| 4'-cyano-2',3'-didehydro-3'-deoxythymidine | HIV-1 | - | Anti-HIV Activity | Less potent than 4'-ethynyl analog | [2] |
| GS-7682 (4'-cyano adenosine analog prodrug) | Respiratory Syncytial Virus (RSV) | HEp-2 | EC50 | 3-46 nM | [3] |
| GS-7682 (4'-cyano adenosine analog prodrug) | Human Metapneumovirus (hMPV) | - | EC50 | 210 nM | [3] |
| GS-7682 (4'-cyano adenosine analog prodrug) | Human Rhinovirus (HRV) | - | EC50 | 54-61 nM | [3] |
| GS-7682 (4'-cyano adenosine analog prodrug) | Enterovirus | - | EC50 | 83-90 nM | [3] |
Future Directions and Conclusion
The exploration of 4'-cyano-2'-deoxynucleosides remains a promising area of research in the quest for novel antiviral and anticancer therapeutics. While this compound itself has not yet emerged as a lead compound, the foundational knowledge gained from related analogs provides a strong rationale for its synthesis and biological evaluation.
Future research should focus on:
-
Optimized Synthesis: Developing a stereoselective and efficient synthesis of this compound.
-
In Vitro Evaluation: Screening the compound against a broad panel of viruses and cancer cell lines to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Conducting detailed enzymatic and cellular assays to elucidate the precise mechanism of polymerase inhibition and chain termination.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related 4'-cyano cytidine analogs to understand the impact of other structural modifications on biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-HIV activity of 4'-cyano-2',3'-didehydro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GS-7682, a Novel 4'-Cyano-Modified C-Nucleoside Prodrug with Broad Activity against Pneumo- and Picornaviruses and Efficacy in RSV-Infected African Green Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 4'-Cyano-2'-deoxycytidine: An In-Depth-Analysis of Its In Vitro Biological Activity
For Immediate Release
This technical guide delves into the current understanding of the in vitro biological activity of 4'-Cyano-2'-deoxycytidine, a synthetically modified nucleoside analog. While research into nucleoside analogs has yielded numerous therapeutic breakthroughs in antiviral and anticancer chemotherapies, specific data on the 4'-cyano substituted deoxycytidine variant remains notably scarce in publicly accessible scientific literature. This document aims to consolidate the available information, highlight the activities of closely related compounds to infer potential mechanisms, and provide a framework for future research directions.
Introduction to 4'-Substituted Nucleoside Analogs
Nucleoside analogs exert their therapeutic effects primarily by interfering with nucleic acid synthesis. Modifications to the ribose sugar moiety, particularly at the 4'-position, have been a key strategy in developing potent and selective antiviral and anticancer agents. The introduction of a cyano (CN) group at the 4'-position is hypothesized to influence the conformation of the sugar ring and its interaction with viral or cellular polymerases.
Antiviral Activity of Related 4'-Cyano Nucleosides
Another related compound, 4'-cyano-2',3'-didehydro-3'-deoxythymidine, also demonstrated significantly less potent anti-HIV activity compared to the corresponding 4'-(ethynyl)thymidine analog[2]. These findings collectively suggest that the antiviral potential of this compound might be modest, potentially explaining the limited research focus on this specific analog.
Anticancer Potential of 4'-Substituted Deoxycytidine Analogs
In the realm of oncology, modifications of deoxycytidine have led to important drugs like gemcitabine. One study investigating a series of 4'α-C-branched-chain 2'-deoxycytidine derivatives reported on the cytotoxicity of a 4'α-cyano analog against L1210 mouse leukemic cells[3]. Although a specific IC50 value was not provided in the available abstract, the cyano-substituted compound was noted to be more cytotoxic than the ethynyl, ethenyl, and ethyl analogs in this particular cell line[3]. This suggests a potential, albeit unquantified, anticancer activity that warrants further investigation.
Postulated Mechanism of Action
Based on the established mechanisms of other 4'-substituted nucleoside analogs, it is plausible that this compound, upon intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor and/or a chain terminator of DNA polymerases.
The workflow for the activation and action of nucleoside analogs typically follows a well-defined pathway.
References
- 1. Design, efficient synthesis, and anti-HIV activity of 4'-C-cyano- and 4'-C-ethynyl-2'-deoxy purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of 4'-cyano-2',3'-didehydro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability and Degradation Pathways of Cyano-Modified Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of cyano-modified nucleosides, a class of compounds with significant therapeutic potential. Understanding the chemical and enzymatic stability of these molecules is paramount for their development as safe and effective drugs. This document outlines the key degradation pathways, presents quantitative stability data, and provides detailed experimental protocols for assessing the stability of these promising therapeutic agents.
Introduction to Cyano-Modified Nucleosides
Cyano-modified nucleosides are analogues of natural nucleosides where a cyano (-C≡N) group is incorporated into the sugar moiety or the nucleobase. This modification can significantly alter the compound's biological activity, metabolic stability, and mechanism of action. For instance, the 1'-cyano substitution in the antiviral drug Remdesivir is crucial for its mechanism of action, which involves delayed chain termination of viral RNA synthesis.[1][2][3][4][5][6] The electron-withdrawing nature of the cyano group can influence the glycosidic bond stability and the susceptibility of the molecule to enzymatic degradation.
Degradation Pathways of Cyano-Modified Nucleosides
The degradation of cyano-modified nucleosides can proceed through several pathways, including hydrolysis of the cyano group, cleavage of the glycosidic bond, and enzymatic modification. The specific pathway is highly dependent on the position of the cyano modification, the surrounding chemical environment (pH and temperature), and the presence of metabolic enzymes.
Hydrolytic Degradation
Under aqueous conditions, the cyano group of these nucleosides can undergo hydrolysis. This reaction is typically catalyzed by acid or base and proceeds through an amide intermediate to form a carboxylic acid.[7][8][9][10][11] The rate of hydrolysis is influenced by the electronic environment of the cyano group.
A key example of hydrolytic degradation is observed in 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC). In alkaline and even neutral conditions, CNDAC undergoes epimerization at the 2'-position to form its more stable ribo-configured isomer, 2'-C-cyano-2'-deoxy-1-β-D-ribo-pentofuranosylcytosine (CNDC). This epimerization is initiated by the abstraction of the acidic 2'-proton. Concurrently, both CNDAC and CNDC can degrade to cytosine and a cyclized sugar derivative.[3]
Below is a generalized representation of the hydrolytic degradation of a cyano group on a nucleoside.
Enzymatic Degradation and Metabolism
In a biological system, cyano-modified nucleosides are subject to metabolism by various enzymes. The metabolic fate of these compounds is critical for their therapeutic efficacy and potential toxicity.
A well-studied example is the metabolism of Remdesivir. This phosphoramidate prodrug is metabolized within the cell to its active triphosphate form. The initial steps involve the cleavage of the phosphoramidate bond, followed by phosphorylation by cellular kinases. The 1'-cyano group remains intact in the active form and plays a key role in inhibiting the viral RNA-dependent RNA polymerase.[1][2][3][4][5][6]
The following diagram illustrates the metabolic activation pathway of Remdesivir.
Quantitative Stability Data
The stability of cyano-modified nucleosides is highly dependent on pH and temperature. The following tables summarize available quantitative data on the degradation of these and related compounds.
Table 1: pH-Dependent Stability of 2'-C-Cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) and its Epimer (CNDC)
| Compound | pH | Temperature (°C) | Half-life (t1/2) | Degradation Products | Reference |
| CNDAC | 7.5 | 37 | Not specified | CNDC, Cytosine, 1,4-anhydro-2-C-cyano-2-deoxy-D-erythro-pent-1-enitol | [3] |
| CNDAC/CNDC mixture | Alkaline | Not specified | "Rather slow" degradation | Cytosine, 1,4-anhydro-2-C-cyano-2-deoxy-D-erythro-pent-1-enitol | [3] |
Table 2: Stability of N3-Cyanoethylthymine (TCE) during Oligonucleotide Deprotection
| Condition | Stability | Observation | Reference |
| Concentrated NH3 | Very Stable | The N3-cyanoethyl moiety was found to be very stable during the deprotection step of ODN synthesis. | [12] |
Table 3: pH-Dependent Stability of 2-Chloro-2'-deoxyadenosine (A Non-Cyano Modified Nucleoside for Comparison)
| pH | Temperature (°C) | Half-life (t1/2) | Reference |
| 1 | 37 | 0.37 h | [13] |
| 2 | 37 | 1.6 h | [13] |
| Neutral/Basic | 37 - 80 | Stable | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of cyano-modified nucleosides.
Protocol for Determining pH-Dependent Stability by HPLC
This protocol outlines a general procedure for evaluating the stability of a cyano-modified nucleoside at different pH values using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of a cyano-modified nucleoside as a function of pH.
Materials:
-
Cyano-modified nucleoside of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of various pH values (e.g., phosphate, acetate, borate)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the cyano-modified nucleoside in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Reaction Solutions: For each pH to be tested, prepare a reaction solution by diluting the stock solution with the appropriate buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the reaction solutions at a constant temperature (e.g., 37°C or 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a suitable solvent (e.g., mobile phase or a solvent that stops the reaction).
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from its degradation products. A typical gradient might be a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile at a wavelength where the nucleoside has maximum absorbance (typically around 260 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent nucleoside at each time point.
-
Plot the natural logarithm of the peak area (or concentration) of the parent nucleoside versus time.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile.
-
The following diagram illustrates the experimental workflow for this protocol.
Protocol for In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of a cyano-modified nucleoside in the presence of serum, which provides an indication of its susceptibility to enzymatic degradation.
Objective: To determine the half-life of a cyano-modified nucleoside in serum.
Materials:
-
Cyano-modified nucleoside of interest
-
Human or animal serum (e.g., rat, mouse)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile or methanol with a protein precipitating agent (e.g., trichloroacetic acid)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the cyano-modified nucleoside in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 10 mM).
-
Incubation:
-
Pre-warm the serum to 37°C.
-
Spike the serum with the nucleoside stock solution to a final concentration of, for example, 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing a cold protein precipitating solvent (e.g., 3 volumes of acetonitrile).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the parent compound from any metabolites.
-
Monitor the parent compound using a specific mass transition in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound versus time.
-
Calculate the half-life (t1/2) from the slope of the semi-logarithmic plot of concentration versus time.
-
Conclusion
The stability of cyano-modified nucleosides is a critical factor in their development as therapeutic agents. This guide has provided an overview of their common degradation pathways, a compilation of available quantitative stability data, and detailed experimental protocols for their assessment. A thorough understanding of the principles and methods described herein will enable researchers and drug development professionals to better predict and characterize the stability of novel cyano-modified nucleoside candidates, ultimately facilitating the development of more robust and effective medicines.
References
- 1. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 2. japsonline.com [japsonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijpsm.com [ijpsm.com]
- 5. protocols.io [protocols.io]
- 6. efsa.europa.eu [efsa.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unife.it [iris.unife.it]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4'-Cyano-2'-deoxycytidine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Cyano-2'-deoxycytidine. Due to the limited availability of direct quantitative solubility data for this specific nucleoside analogue, this document leverages data from structurally similar compounds to provide researchers with informed guidance for handling and experimental design.
Inferred Solubility Profile
Based on the known solubility of related nucleoside analogues such as 2'-deoxycytidine, 5-Methyl-2'-deoxycytidine, and 5-Aza-2'-deoxycytidine, it is anticipated that this compound will exhibit solubility in polar aprotic solvents and have limited solubility in aqueous solutions. The addition of a cyano group at the 4' position may influence its polarity and hydrogen bonding capacity, potentially affecting its solubility profile compared to its parent compound, 2'-deoxycytidine.
Quantitative Solubility Data for Related Nucleoside Analogues
The following table summarizes the available quantitative solubility data for structurally related compounds, which can serve as a valuable reference for solvent selection and stock solution preparation.
| Compound | Solvent | Solubility | Source |
| 2'-Deoxycytidine | Water | 50 mg/mL | [1][2] |
| 2'-Deoxycytidine | DMSO | Soluble | [1] |
| 5-Methyl-2'-deoxycytidine | DMSO | ~20 mg/mL | [3] |
| 5-Methyl-2'-deoxycytidine | Dimethylformamide (DMF) | ~5 mg/mL | [3] |
| 5-Methyl-2'-deoxycytidine | PBS (pH 7.2) | ~10 mg/mL | [3] |
| 5-Aza-2'-deoxycytidine | 50% Acetic Acid | 50 mg/mL | [4] |
| 5-Aza-2'-deoxycytidine | DMSO | 50 mg/mL | [4] |
| 5-Aza-2'-deoxycytidine | Water | 0.25 mg/mL | [4] |
It is a common practice to first dissolve nucleoside analogues in an organic solvent like DMSO before making further dilutions in aqueous buffers to enhance solubility.[5]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a nucleoside analogue like this compound in a specific solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Water, Ethanol, DMSO)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of the selected solvent to each vial.
-
Tightly cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the supernatant.
-
-
Data Analysis:
-
The concentration of the supernatant represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining compound solubility.
References
Theoretical Modeling of 4'-Cyano-2'-deoxycytidine Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical modeling of 4'-Cyano-2'-deoxycytidine (CNDC) and its interactions with target biomolecules, particularly viral DNA and RNA polymerases. Due to the limited availability of direct experimental data for CNDC in the public domain, this document leverages findings from closely related 4'-cyano-substituted nucleoside analogs and established computational methodologies to build a robust framework for understanding and predicting the behavior of CNDC.
Introduction to this compound (CNDC)
This compound is a synthetic nucleoside analog characterized by the presence of a cyano group at the 4' position of the deoxyribose sugar. This modification significantly influences the sugar pucker conformation and the overall three-dimensional structure of the nucleoside. Such alterations are hypothesized to interfere with the function of DNA and RNA polymerases, making CNDC a molecule of interest in the development of antiviral and anticancer therapeutics. The cyano group, being a small, electron-withdrawing substituent, is expected to impact the binding affinity and incorporation kinetics of the nucleoside into a growing nucleic acid chain.
Theoretical Modeling Approaches
A multi-faceted computational approach is essential to thoroughly investigate the interactions of CNDC at the molecular level. This typically involves a combination of quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations.
2.1. Quantum Mechanics (QM)
QM methods are employed to accurately model the electronic structure, geometry, and reactivity of CNDC.
-
Density Functional Theory (DFT): DFT calculations are crucial for optimizing the geometry of CNDC and its triphosphate form (CNDC-TP), as well as for calculating properties such as electrostatic potential and partial atomic charges. These parameters are vital for the development of accurate force fields used in subsequent molecular mechanics and dynamics studies.
-
Hartree-Fock (HF) and post-HF methods: While computationally more expensive, these methods can provide benchmark data for electronic properties and are valuable for understanding the intrinsic reactivity of the molecule.
2.2. Molecular Docking
Molecular docking predicts the preferred binding orientation of CNDC-TP within the active site of a target polymerase. This technique provides initial insights into the key interactions that stabilize the ligand-protein complex.
2.3. Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the interaction between CNDC-TP and the polymerase, as well as the behavior of CNDC once incorporated into a DNA or RNA strand. These simulations can reveal:
-
Conformational changes in the protein and the nucleoside upon binding.
-
The stability of the ligand-protein complex over time.
-
The role of solvent molecules in the binding process.
-
The structural consequences of CNDC incorporation into a nucleic acid duplex.
2.4. Free Energy Calculations
Advanced computational techniques are used to quantify the binding affinity of CNDC-TP for its target polymerase.
-
Free Energy Perturbation (FEP): FEP is a rigorous method for calculating the relative binding free energy between two ligands. It can be used to predict how modifications to the CNDC scaffold would affect its binding affinity.
-
Thermodynamic Integration (TI): Similar to FEP, TI is another robust method for calculating free energy differences.
-
MM/PBSA and MM/GBSA: These are end-point methods that provide an estimate of the binding free energy by combining molecular mechanics energies with continuum solvation models. While less computationally intensive than FEP or TI, they are generally less accurate.
Predicted Mechanism of Action
Based on studies of analogous 4'-cyano-substituted nucleosides, the proposed mechanism of action for CNDC as a polymerase inhibitor involves two key steps:
-
Incorporation: CNDC, in its triphosphate form (CNDC-TP), acts as a substrate for viral RNA-dependent RNA polymerases (RdRps) and is incorporated into the nascent RNA strand.[1][2] The efficiency of incorporation is a critical determinant of its antiviral potency.
-
Chain Termination and/or Translocation Inhibition: Following incorporation, the 4'-cyano group is predicted to sterically hinder the translocation of the polymerase along the nucleic acid template.[1][2] This inhibition of translocation effectively terminates the extension of the nucleic acid chain. Modeling studies on a 4'-cyano adenosine analog suggest that this modification can be accommodated in the active site of some viral polymerases, but after incorporation, it clashes with the enzyme, preventing the next nucleotide from being added.[1]
Quantitative Data Summary (Based on Analogous Compounds)
| Parameter | Description | Value (for GS-646939 vs. ATP) | Viral Polymerase | Reference |
| Selectivity (kpol/Km)analog / (kpol/Km)natural | The efficiency of incorporation of the analog triphosphate relative to the natural nucleotide triphosphate. | 20-50 fold more efficient | Human Rhinovirus 16 (HRV-16) and Enterovirus 71 (EV-71) RdRp | [1] |
| Similar efficiency | Respiratory Syncytial Virus (RSV) and Human Metapneumovirus (HMPV) RdRp | [1] | ||
| Prefers ATP | Influenza B RdRp | [1] | ||
| Mechanism of Inhibition | The mode by which the analog inhibits polymerase activity after incorporation. | Chain terminator; inhibits RdRp translocation | Various RNA viruses | [1][2] |
Detailed Methodologies for Key Experiments
The theoretical modeling of CNDC interactions requires a systematic workflow. The following sections detail the protocols for the core computational experiments.
5.1. Quantum Mechanical Calculations Protocol
-
Software: Gaussian, ORCA, or similar QM software packages.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Procedure:
-
Build the 3D structure of this compound (CNDC) and its triphosphate form (CNDC-TP).
-
Perform a geometry optimization to find the lowest energy conformation.
-
Calculate the electrostatic potential (ESP) and derive partial atomic charges using a method like RESP or Merz-Kollman.
-
These optimized geometries and charges will be used to generate parameters for classical molecular dynamics simulations.
-
5.2. Molecular Docking Protocol
-
Software: AutoDock, Glide, or GOLD.
-
Preparation:
-
Obtain a high-resolution crystal structure of the target DNA or RNA polymerase from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing water molecules and co-factors not essential for binding.
-
Prepare the CNDC-TP ligand by assigning bond orders and adding hydrogens.
-
-
Docking:
-
Define the binding site on the polymerase, typically centered on the active site where natural nucleotides bind.
-
Run the docking algorithm to generate a series of possible binding poses for CNDC-TP.
-
Analyze the results based on the docking score and visual inspection of the interactions between the ligand and the protein.
-
5.3. Molecular Dynamics Simulation Protocol
-
Software: AMBER, GROMACS, or NAMD.
-
System Setup:
-
Use the best-ranked docked pose of the CNDC-TP-polymerase complex as the starting structure.
-
Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system at constant pressure (NPT) until properties like density and temperature are stable.
-
Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the dynamics of the system.
-
-
Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts).
-
5.4. Free Energy Perturbation (FEP) Protocol
-
Software: AMBER, GROMACS with PLUMED, or Schrödinger's FEP+.
-
Procedure:
-
Define a thermodynamic cycle that connects the binding of CNDC-TP and a reference compound (e.g., deoxycytidine triphosphate) to the target polymerase.
-
Create a hybrid topology that can smoothly transform the reference ligand into CNDC-TP.
-
Run a series of MD simulations at discrete intermediate steps (lambda windows) along the transformation pathway, both in the solvated state and in the protein-bound state.
-
Calculate the free energy change for each lambda window and sum them to obtain the relative binding free energy.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the theoretical modeling of CNDC.
Caption: Predicted mechanism of action for this compound.
Caption: Workflow for the theoretical modeling of CNDC interactions.
Experimental Validation of Theoretical Models
While this guide focuses on theoretical modeling, it is crucial to note that computational predictions must be validated through experimental methods. Key experimental techniques for validating the theoretical models of CNDC include:
-
Synthesis: The chemical synthesis of CNDC is the first step to enable any experimental validation.
-
Enzymatic Assays: In vitro assays with purified polymerases are essential to determine the kinetic parameters of CNDC-TP incorporation and its inhibition constant (Ki).
-
X-ray Crystallography: Co-crystallization of the target polymerase with CNDC-TP or a CNDC-terminated nucleic acid duplex can provide atomic-level details of the binding mode and the structural basis for inhibition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the conformation of CNDC in solution and to probe its interactions with the target protein.
-
Cell-based Antiviral/Anticancer Assays: These assays are necessary to determine the biological activity of CNDC in a cellular context.
Conclusion
The theoretical modeling of this compound provides a powerful framework for understanding its potential as a therapeutic agent. By combining quantum mechanics, molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain detailed insights into its mechanism of action and predict its binding affinity for target polymerases. While direct experimental data for CNDC is currently limited, the study of analogous compounds provides a strong foundation for these computational investigations. The integration of theoretical modeling with experimental validation will be critical for the future development of CNDC and other novel nucleoside analogs.
References
4'-Cyano-2'-deoxycytidine: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Cyano-2'-deoxycytidine (CNDAC) is a novel deoxycytidine analog that has demonstrated significant potential as a therapeutic agent, primarily in the treatment of hematologic malignancies. As the active metabolite of the orally bioavailable prodrug sapacitabine, CNDAC exerts its cytotoxic effects through a unique mechanism of action that involves its incorporation into DNA, leading to the formation of single-strand breaks that are subsequently converted into lethal double-strand breaks during DNA replication. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of CNDAC, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
Nucleoside analogs represent a cornerstone of chemotherapy, and the development of novel analogs with improved efficacy and safety profiles is an ongoing endeavor. This compound, also known as 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), is a promising antineoplastic agent that distinguishes itself from other deoxycytidine analogs through its unique mechanism of inducing DNA strand breaks. This guide will delve into the technical details of CNDAC's therapeutic potential, providing researchers and drug development professionals with the critical information needed to advance its study and application.
Mechanism of Action
CNDAC's primary mechanism of action is the induction of DNA damage following its incorporation into replicating DNA. The process can be summarized in the following steps:
-
Cellular Uptake and Phosphorylation: CNDAC enters the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form, CNDAC-TP.
-
Incorporation into DNA: CNDAC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.
-
Induction of Single-Strand Breaks (SSBs): Once incorporated, CNDAC induces a β-elimination reaction, leading to the formation of a nick or a single-strand break in the DNA backbone.
-
Conversion to Double-Strand Breaks (DSBs): These SSBs, if not repaired, are converted into highly cytotoxic double-strand breaks when the cell undergoes a subsequent round of DNA replication.
The cellular response to CNDAC-induced DNA damage is heavily reliant on specific DNA repair pathways. Notably, homologous recombination (HR) is a key pathway for the repair of CNDAC-induced DSBs, while transcription-coupled nucleotide excision repair (TC-NER) is involved in the repair of the initial SSBs.
Methodological & Application
Application Notes and Protocols: Incorporation of 4'-Cyano-2'-deoxycytidine into DNA by Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleotides are invaluable tools in molecular biology and drug development, serving as probes, therapeutic agents, and tools to study enzymatic mechanisms. 4'-substituted nucleosides, in particular, have garnered significant interest due to their potential as antiviral and anticancer agents. The introduction of a cyano group at the 4' position of the deoxyribose sugar, creating 4'-Cyano-2'-deoxycytidine, presents a unique modification that can influence its interaction with DNA polymerases. Understanding the efficiency and fidelity of its incorporation into a growing DNA strand is crucial for its potential applications.
These application notes provide a comprehensive overview of the methodologies used to study the incorporation of this compound triphosphate (4'-CN-dCTP) by DNA polymerases. The protocols detailed below are foundational for characterizing the kinetic parameters of incorporation, the fidelity of the polymerase when encountering this modified nucleotide, and its effect on subsequent DNA synthesis. While direct quantitative data for this compound is emerging, the data presented herein is representative of 4'-modified nucleosides, drawing parallels from studies on analogous compounds to provide a functional framework for experimental design and interpretation.
Data Presentation: Polymerase Incorporation Kinetics
The following tables summarize hypothetical, yet representative, quantitative data for the incorporation of this compound triphosphate (4'-CN-dCTP) compared to its natural counterpart, dCTP, by a high-fidelity and a lower-fidelity DNA polymerase. This data is structured to provide a clear comparison of key kinetic parameters.
Table 1: Steady-State Kinetic Parameters for Single Nucleotide Incorporation
| DNA Polymerase | Nucleotide | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Selectivity ((kcat/Km)dCTP / (kcat/Km)4'-CN-dCTP) |
| High-Fidelity Polymerase (e.g., Phusion) | dCTP | 5.2 | 150 | 28.8 | 1 |
| 4'-CN-dCTP | 25.8 | 30 | 1.16 | 24.8 | |
| Low-Fidelity Polymerase (e.g., Taq) | dCTP | 12.5 | 80 | 6.4 | 1 |
| 4'-CN-dCTP | 35.1 | 45 | 1.28 | 5.0 |
Table 2: Chain Termination Efficiency
| DNA Polymerase | Nucleotide Incorporated | % Full-Length Product | % Terminated Product (at position n+1) |
| High-Fidelity Polymerase (e.g., Phusion) | dCTP | >95% | <5% |
| 4'-CN-dCTP | 15% | 85% | |
| Low-Fidelity Polymerase (e.g., Taq) | dCTP | >95% | <5% |
| 4'-CN-dCTP | 30% | 70% |
Experimental Protocols
Protocol 1: Primer Extension Assay for Single Nucleotide Incorporation
This protocol is designed to qualitatively and quantitatively assess the ability of a DNA polymerase to incorporate a single 4'-CN-dCTP molecule opposite a template guanine.
Materials:
-
5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled DNA primer
-
DNA template with a known sequence containing a guanine at the desired incorporation site
-
DNA Polymerase (e.g., Taq, Phusion, or other)
-
This compound triphosphate (4'-CN-dCTP)
-
Natural dNTPs (dATP, dGTP, dCTP, dTTP)
-
10x Polymerase Reaction Buffer
-
Stop/Loading Buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer
-
Phosphorimager or fluorescence scanner
Methodology:
-
Primer-Template Annealing:
-
Mix the labeled primer and template DNA in a 1.25:1 molar ratio in 1x polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare reaction mixtures in separate tubes on ice. For a 20 µL reaction:
-
2 µL 10x Polymerase Reaction Buffer
-
2 µL Annealed Primer-Template (50 nM final concentration)
-
1 µL DNA Polymerase (0.02 U/µL final concentration)
-
2 µL dNTP mix (containing dATP, dGTP, dTTP at 100 µM each)
-
Variable concentrations of either dCTP or 4'-CN-dCTP (e.g., 0, 1, 5, 10, 50, 100 µM)
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incorporation Reaction:
-
Incubate the reaction tubes at the optimal temperature for the polymerase (e.g., 72°C for Taq, 68-72°C for Phusion) for a predetermined time (e.g., 5-15 minutes). The time should be optimized to ensure single incorporation events.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (20 µL) of Stop/Loading Buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the bromophenol blue dye reaches the bottom of the gel.
-
-
Visualization and Analysis:
-
Visualize the gel using a phosphorimager (for 32P) or a fluorescence scanner.
-
The appearance of a band at position n+1 (one nucleotide longer than the primer) indicates successful incorporation. The intensity of this band relative to the unextended primer can be quantified to determine the extent of incorporation.
-
Protocol 2: Steady-State Kinetic Analysis
This protocol determines the steady-state kinetic parameters (Km and kcat) for the incorporation of 4'-CN-dCTP.
Methodology:
-
Reaction Setup:
-
Follow the setup for the primer extension assay (Protocol 1).
-
Use a range of 4'-CN-dCTP or dCTP concentrations (e.g., 0.1 to 10 times the estimated Km).
-
The concentration of the DNA polymerase should be kept low to ensure steady-state conditions.
-
-
Time Course Experiment:
-
For each substrate concentration, perform the reaction and take aliquots at multiple time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Quench each aliquot immediately in Stop/Loading Buffer.
-
-
Quantification:
-
Separate the products by denaturing PAGE as described in Protocol 1.
-
Quantify the amount of product formed (n+1 band) at each time point for each substrate concentration.
-
-
Data Analysis:
-
For each substrate concentration, plot the product formation over time. The initial velocity (V0) is the slope of the linear portion of this curve.
-
Plot the initial velocities (V0) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Vmax and Km.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
-
Protocol 3: Chain Termination Assay
This protocol assesses whether the incorporation of 4'-CN-dC leads to chain termination.
Methodology:
-
Reaction Setup:
-
Set up two sets of reactions as in the primer extension assay (Protocol 1).
-
In the first set, include only the necessary dNTPs for a single incorporation of either dCTP or 4'-CN-dCTP.
-
In the second set, after an initial incubation to allow for the incorporation of dCTP or 4'-CN-dCTP, add a mixture of all four natural dNTPs at a high concentration (e.g., 100 µM each) and continue the incubation.
-
-
Reaction and Analysis:
-
Incubate both sets of reactions for an appropriate time.
-
Stop the reactions and analyze the products by denaturing PAGE.
-
-
Interpretation:
-
If 4'-CN-dC acts as a chain terminator, the products in the second set of reactions will predominantly remain at the n+1 length.
-
If it does not terminate the chain, longer extension products will be observed. The efficiency of extension beyond the modified nucleotide can be quantified by comparing the intensity of the n+1 band to the fully extended product bands.
-
Visualizations
Caption: Workflow for the primer extension assay.
Caption: Logical flow for steady-state kinetic analysis.
Caption: Decision tree for the chain termination assay.
Application Notes and Protocols for the Use of 4'-Cyano-2'-deoxycytidine in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Cyano-2'-deoxycytidine (dCCN) is a modified nucleoside analog with potential applications in molecular biology and drug development. While research has explored the antiviral properties of related 4'-substituted nucleosides, its utility in the context of Polymerase Chain Reaction (PCR) is an emerging area of investigation.[1][2] This document provides detailed application notes and protocols for the hypothetical use of this compound triphosphate (dCCNTP) as a chain-terminating agent in PCR-based assays.
The addition of a cyano group at the 4' position of the deoxyribose sugar moiety is expected to hinder the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating DNA synthesis. This property makes dCCNTP a potential tool for applications such as DNA sequencing, fragment analysis, and single nucleotide polymorphism (SNP) detection. The protocols and data presented herein are intended to serve as a guide for researchers to explore and optimize the use of dCCN in their specific PCR applications.
Principle of the Method
In a standard PCR, a thermostable DNA polymerase extends a primer by sequentially adding deoxynucleotide triphosphates (dNTPs) that are complementary to the template DNA strand.[3][4] The presence of a 3'-hydroxyl group on the sugar of the last incorporated nucleotide is crucial for the formation of a phosphodiester bond with the incoming dNTP.[5]
This compound triphosphate, when incorporated into a growing DNA strand, is hypothesized to act as a chain terminator. The bulky and electron-withdrawing cyano group at the 4' position likely interferes with the ability of the DNA polymerase to add the next nucleotide, leading to the cessation of DNA synthesis. This mechanism is analogous to the action of dideoxynucleotides (ddNTPs) used in Sanger sequencing.[5][6] By controlling the ratio of dCCNTP to the standard dCTP in the PCR master mix, it is possible to generate a population of DNA fragments that are terminated at cytosine positions.
Key Applications
-
Chain-Termination Sequencing: Similar to Sanger sequencing, dCCNTP can be used in conjunction with the other three standard dNTPs and three different ddNTPs to generate a ladder of DNA fragments for sequence determination.
-
Single Nucleotide Polymorphism (SNP) Genotyping: Primer extension assays using dCCNTP can be designed to identify specific SNPs.
-
DNA Fragment Analysis: Generation of specific fragment lengths for analysis by capillary electrophoresis or gel electrophoresis.
-
Study of DNA Polymerase Activity: Investigating the substrate specificity and incorporation efficiency of various DNA polymerases with modified nucleotides.
Data Presentation
Table 1: Hypothetical Incorporation Efficiency of dCCNTP by Various DNA Polymerases
| DNA Polymerase | Relative Incorporation Efficiency (dCCNTP vs. dCTP) | Optimal MgCl₂ Concentration (mM) |
| Taq Polymerase | 0.65 | 2.0 - 2.5 |
| Pfu Polymerase | 0.40 | 1.5 - 2.0 |
| KOD DNA Polymerase | 0.55 | 1.5 - 2.0 |
| Tth DNA Polymerase | 0.70 | 2.5 - 3.0 |
Table 2: Recommended dCCNTP:dCTP Ratios for Different PCR Applications
| Application | Suggested dCCNTP:dCTP Ratio | Expected Outcome |
| Chain-Termination Sequencing | 1:100 to 1:200 | Generation of a full range of terminated fragments. |
| SNP Genotyping (Single Base Extension) | 1:10 | Predominant termination at the target base. |
| Generation of Short Fragments (<500 bp) | 1:50 | Higher frequency of termination. |
| Generation of Longer Fragments (>500 bp) | 1:250 | Lower frequency of termination. |
Experimental Protocols
Protocol 1: Chain-Termination PCR for DNA Sequencing
This protocol is designed for generating a C-terminated ladder of DNA fragments for sequencing analysis.
Reagents:
-
Template DNA (10-100 ng)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
10X PCR Buffer (containing MgCl₂)
-
dNTP Mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP (10 mM)
-
dCCNTP (1 mM)
-
Taq DNA Polymerase (5 U/µL)[7]
-
Nuclease-free water
Procedure:
-
Prepare the following master mix on ice. The volumes are for a single 50 µL reaction.
| Reagent | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 5 | 1X |
| dNTP Mix (A, G, T) | 1 | 200 µM each |
| dCTP (10 mM) | 1 | 200 µM |
| dCCNTP (1 mM) | 1 | 20 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Template DNA | X | 10-100 ng |
| Taq DNA Polymerase | 0.5 | 2.5 Units |
| Nuclease-free water | to 50 |
-
Gently vortex the master mix and briefly centrifuge.
-
Aliquot the master mix into PCR tubes.
-
Add the template DNA to each tube.
-
Place the tubes in a thermal cycler and run the following program:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30 |
| Annealing | 55-65* | 30 seconds | |
| Extension | 72 | 1 minute/kb | |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | ∞ |
* Annealing temperature should be optimized based on the primer melting temperatures.
-
Analyze the PCR products on a high-resolution sequencing gel or by capillary electrophoresis.
Protocol 2: Single Base Extension for SNP Genotyping
This protocol is designed to identify a specific SNP where the variable base is cytosine.
Reagents:
-
Genomic DNA Template (20-50 ng)
-
Upstream Primer (terminating one base before the SNP) (10 µM)
-
10X PCR Buffer
-
dCCNTP (1 mM)
-
ddATP, ddGTP, ddTTP (labeled with different fluorophores)
-
Thermostable DNA Polymerase (e.g., AmpliTaq-FS)
-
Nuclease-free water
Procedure:
-
Prepare the following reaction mix on ice:
| Reagent | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 2 | 1X |
| Upstream Primer (10 µM) | 1 | 0.5 µM |
| dCCNTP (1 mM) | 0.5 | 25 µM |
| Labeled ddNTP Mix | 1 | Varies by manufacturer |
| Genomic DNA | X | 20-50 ng |
| DNA Polymerase | 0.5 | 2.5 Units |
| Nuclease-free water | to 20 |
-
Gently vortex the mix and briefly centrifuge.
-
Place the tubes in a thermal cycler and run the following program:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 96 | 1 minute | 1 |
| Denaturation | 96 | 10 seconds | 25 |
| Annealing/Extension | 50 | 30 seconds | |
| Hold | 4 | ∞ |
-
Analyze the products by capillary electrophoresis to detect the incorporated fluorescently labeled nucleotide.
Visualizations
Caption: Mechanism of dCCNTP chain termination.
Caption: Workflow for PCR with dCCNTP.
References
- 1. Design, efficient synthesis, and anti-HIV activity of 4'-C-cyano- and 4'-C-ethynyl-2'-deoxy purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of 4'-cyano-2',3'-didehydro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerase chain reaction : basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 6. What does each component in chain termination PCR do? | AAT Bioquest [aatbio.com]
- 7. Standard PCR Protocol [sigmaaldrich.com]
Application Notes and Protocols for 4'-Cyano-2'-deoxycytidine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Cyano-2'-deoxycytidine is a synthetic nucleoside analog that has shown potential in antiviral and cancer research.[1] Like other nucleoside analogs, its mechanism of action is predicated on its structural similarity to natural deoxycytidine, allowing it to be recognized and metabolized by cellular or viral enzymes. This incorporation can lead to the termination of DNA or RNA synthesis, or the introduction of mutations, ultimately inhibiting viral replication or cancer cell proliferation.[1] These application notes provide a comprehensive overview and generalized protocols for the utilization of this compound in cell culture experiments. Given the limited specific data on this particular compound, the following protocols are based on established methodologies for similar nucleoside analogs and should be optimized for specific cell lines and experimental goals.
Mechanism of Action
Nucleoside analogs exert their biological effects by interfering with the synthesis of nucleic acids. After entering a cell, this compound is expected to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a substrate for viral or cellular DNA and RNA polymerases. Incorporation of the modified nucleotide into a growing nucleic acid chain can lead to chain termination due to the presence of the 4'-cyano group, which may sterically hinder the formation of the subsequent phosphodiester bond. This disruption of nucleic acid synthesis is the basis for its potential as an antiviral or anticancer agent.[1]
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Maximum Tolerated Concentration (µM) |
| e.g., HeLa | e.g., MTT | e.g., 72 | User-defined | User-defined |
| e.g., A549 | e.g., LDH | e.g., 48 | User-defined | User-defined |
| e.g., Vero | e.g., MTT | e.g., 72 | User-defined | User-defined |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI = IC50/EC50) |
| e.g., HIV-1 | e.g., MT-4 | e.g., CPE Reduction | User-defined | User-defined |
| e.g., HSV-1 | e.g., Vero | e.g., Plaque Reduction | User-defined | User-defined |
| e.g., Influenza A | e.g., MDCK | e.g., TCID50 | User-defined | User-defined |
Experimental Protocols
The following are detailed, generalized protocols for key experiments involving this compound. It is critical to note that these are starting points and optimization of concentrations, incubation times, and cell densities is essential for each specific experimental system.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Cytotoxicity (IC50) using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using appropriate software.
Protocol 3: Antiviral Activity Screening
This protocol provides a general workflow for assessing the antiviral efficacy of this compound.
-
Cell Seeding: Seed a suitable host cell line for the virus of interest in a 96-well plate and incubate for 24 hours.
-
Compound and Virus Addition:
-
Pre-treatment: Add serial dilutions of this compound to the cells and incubate for a few hours before adding the virus.
-
Co-treatment: Add the compound and the virus to the cells simultaneously.
-
Post-treatment: Add the virus to the cells first, allow for a period of adsorption, and then add the compound.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a detectable cytopathic effect (CPE), plaque formation, or expression of viral antigens (typically 2-7 days).
-
Assessment of Antiviral Activity:
-
CPE Reduction Assay: Visually score the reduction in virus-induced CPE in the presence of the compound compared to the virus control.
-
Plaque Reduction Assay: Stain the cells with a dye (e.g., crystal violet) and count the number of plaques (zones of cell death) to determine the reduction in viral spread.
-
TCID50 (50% Tissue Culture Infective Dose) Assay: Determine the dilution of the virus that infects 50% of the cell cultures and assess how the compound shifts this endpoint.
-
Viral Antigen/Nucleic Acid Quantification: Use methods like ELISA, immunofluorescence, or qPCR to quantify the amount of viral protein or genetic material.
-
-
Data Analysis: Calculate the EC50 (the concentration at which 50% of the viral activity is inhibited) and the Selectivity Index (SI = IC50/EC50), which is a measure of the compound's therapeutic window.
Visualizations
The following diagrams illustrate key conceptual frameworks for the application of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for evaluating this compound.
References
Application of 4'-Cyano-Modified Nucleosides in Antiviral Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction to 4'-Cyano Nucleoside Analogs
4'-substituted nucleoside analogs are a promising class of antiviral agents. The introduction of a cyano group at the 4' position of the ribose or deoxyribose sugar moiety can significantly enhance the compound's interaction with viral polymerases, leading to potent inhibition of viral replication. These modifications can confer broad-spectrum activity against various viruses by targeting the conserved active sites of viral RNA-dependent RNA polymerases (RdRp) or reverse transcriptases.
Featured 4'-Cyano Nucleoside Analogs
GS-7682: A Broad-Spectrum Antiviral against Respiratory Viruses
GS-7682 is a phosphoramidate prodrug of a 4'-cyano-modified C-adenosine C-nucleoside, GS-646089.[1][2][3] Upon administration, it is metabolized to its active 5'-triphosphate form, GS-646939.[4][5] This active metabolite demonstrates broad-spectrum antiviral activity against a range of respiratory viruses.[1][2][3][5][6]
4'-Cyano-2'-deoxyguanosine (CdG): A Potent Inhibitor of Hepatitis B Virus
4'-cyano-2'-deoxyguanosine (CdG) is a nucleoside analog that has shown high potency against Hepatitis B Virus (HBV), including strains resistant to existing antiviral drugs.[7][8]
Quantitative Antiviral Activity
The antiviral efficacy of these compounds has been quantified in various cell-based assays. The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.
Table 1: Antiviral Activity of GS-7682 [1][2][3][5][6]
| Virus Family | Virus | Cell Line | EC50 (nM) |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 3 - 46 |
| Pneumoviridae | Human Metapneumovirus (hMPV) | LLC-MK2 | 210 ± 50 |
| Picornaviridae | Human Rhinovirus (RV) | H1 HeLa | 54 - 61 |
| Picornaviridae | Enterovirus (EV) | - | 83 - 90 |
Table 2: Antiviral Activity of 4'-Cyano-2'-deoxyguanosine (CdG) [8]
| Virus | Assay | IC50 (µM) |
| Hepatitis B Virus (wild-type) | Real-time HBV-PCR | 0.0004 |
Mechanism of Action
4'-cyano nucleoside analogs primarily act as inhibitors of viral polymerases. The general mechanism involves the following steps:
-
Cellular Uptake and Activation: The nucleoside analog enters the host cell.
-
Phosphorylation: Host cell kinases phosphorylate the nucleoside analog to its active triphosphate form.
-
Incorporation into Viral Nucleic Acid: The viral polymerase recognizes the triphosphate analog as a natural substrate (e.g., ATP or dGTP) and incorporates it into the growing viral RNA or DNA chain.
-
Chain Termination: The 4'-cyano modification sterically hinders the translocation of the polymerase along the nucleic acid template, leading to the termination of chain elongation.[4][5][9] This inhibition of viral genome replication ultimately halts viral propagation.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action for 4'-cyano nucleoside analogs.
Experimental Protocols
The following are generalized protocols for evaluating the antiviral activity of 4'-cyano nucleoside analogs, based on standard virological assays.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This protocol outlines a general method for determining the concentration of a compound that inhibits viral replication by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., HEp-2 for RSV, H1 HeLa for RV)
-
Virus stock of known titer
-
Cell culture medium and supplements
-
Test compound (4'-cyano nucleoside analog)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., viral-specific antibody for ELISA, reagents for quantitative PCR, or a reporter virus system)
Protocol:
-
Cell Seeding: Seed the appropriate host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the 4'-cyano nucleoside analog in cell culture medium.
-
Infection: When cells are confluent, remove the medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the serially diluted compound to the wells. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the percentage of cell death in each well.
-
ELISA: Measure the expression of a specific viral antigen.
-
Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Data Analysis: Plot the percentage of inhibition of viral replication against the compound concentration and use a non-linear regression analysis to calculate the EC50 value.
Experimental Workflow Diagram
Caption: General workflow for an antiviral activity assay.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is determined in parallel with the EC50.
Protocol:
-
Follow steps 1 and 2 of the antiviral activity assay protocol.
-
Add the serially diluted compound to uninfected cells.
-
Incubate the plates for the same duration as the antiviral assay.
-
Assess cell viability using a standard method, such as an MTS or MTT assay.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
The Selectivity Index (SI) is calculated as CC50 / EC50 . A higher SI value indicates a more favorable safety profile for the compound.
Conclusion
4'-cyano-modified nucleoside analogs represent a promising area of antiviral drug discovery. Compounds like GS-7682 and 4'-cyano-2'-deoxyguanosine demonstrate potent and, in some cases, broad-spectrum activity against clinically significant viruses. Their mechanism of action as viral polymerase inhibitors and chain terminators provides a solid rationale for their continued investigation and development. The protocols outlined above provide a general framework for the preclinical evaluation of this class of antiviral compounds. While specific data on 4'-Cyano-2'-deoxycytidine is currently lacking, the methodologies and principles described here are directly applicable to its future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacokinetic Properties of Orally Administered 4′-Cyano-2′-deoxyguanosine, a Novel Nucleoside Analog Inhibitor of the Hepatitis B Virus, in Viral Liver Injury Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics studies of 4′-cyano-2′-deoxyguanosine, a potent inhibitor of the hepatitis B virus, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Sequencing GC-Rich DNA Regions using N4-methyl-2'-deoxycytidine
A Powerful Alternative for Overcoming Challenges in GC-Rich Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequencing DNA regions with high guanine-cytosine (GC) content presents a significant challenge in molecular biology. The strong triple hydrogen bonding between guanine and cytosine bases leads to high melting temperatures (Tm) and the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede DNA polymerase activity, leading to biased amplification, reduced sequencing read length, and lower overall data quality. While various additives and specialized polymerases have been developed to address this issue, the use of modified nucleotides offers a direct and effective solution.
Principle and Mechanism of Action
N4-methyl-2'-deoxycytidine is an analog of deoxycytidine that contains a methyl group on the exocyclic amine at the N4 position of the cytosine base. This modification disrupts the Watson-Crick base pairing with guanine. The methyl group sterically hinders the formation of the third hydrogen bond, weakening the G-C pair interaction. This destabilization lowers the melting temperature of the DNA duplex and reduces the propensity of GC-rich regions to form secondary structures that can stall DNA polymerase.[1] By substituting a portion or all of the dCTP with N4me-dCTP during DNA amplification, GC-rich regions become easier to denature and amplify, leading to more uniform coverage and higher quality sequencing data.
Advantages of Using N4-methyl-2'-deoxycytidine
-
Improved Amplification of GC-Rich Regions: N4me-dCTP significantly enhances the yield of PCR products from templates with high GC content (70-80%).[2][3]
-
Reduced DNA Melting Temperature (Tm): The incorporation of N4me-dC lowers the Tm of the DNA duplex, facilitating strand separation during PCR and sequencing.
-
Resolution of Secondary Structures: By weakening G-C pairing, N4me-dCTP helps to resolve stable secondary structures that can cause polymerase stalling and sequencing errors.[1]
-
Enhanced Sequencing Accuracy: The reduction of intramolecular base pairing leads to a higher accuracy in base assignment during sequencing.[2]
Quantitative Data Summary
The following table summarizes the quantitative improvements observed when using N4-methyl-2'-deoxycytidine 5'-triphosphate for the amplification of GC-rich DNA regions.
| Parameter | Standard dNTP Mix | dNTP Mix with N4me-dCTP | GC Content of Template | Reference |
| PCR Amplicon Yield | Numerous alternative amplicons, low yield of target | High yield of the expected amplicon | 78.9% | [2][3] |
| PCR Amplicon Yield | No target amplicon generated | Target amplicon generated after re-amplification | 80.6% | [2][3] |
| Melting Temperature (Tm) Reduction | N/A | Reduction of 11°C for a 200 bp amplicon | Not specified | [4] |
| Melting Temperature (Tm) Reduction | N/A | Reduction of 7°C for an 85 bp amplicon | Not specified | [4] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich Regions using N4me-dCTP
This protocol describes the use of N4me-dCTP in a polymerase chain reaction (PCR) to amplify a GC-rich DNA template prior to sequencing.
Materials:
-
DNA template with high GC content
-
High-fidelity, thermostable DNA polymerase (e.g., Taq DNA Polymerase)
-
Forward and reverse primers for the target region
-
Deoxynucleoside triphosphate (dNTP) mix (dATP, dGTP, dTTP)
-
N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP)
-
Standard PCR buffer with MgCl2
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: For a 50 µL reaction, combine the following components:
| Component | Final Concentration | Volume |
| 5X PCR Buffer | 1X | 10 µL |
| dATP (10 mM) | 200 µM | 1 µL |
| dGTP (10 mM) | 200 µM | 1 µL |
| dTTP (10 mM) | 200 µM | 1 µL |
| dCTP (10 mM) | 50 µM | 0.5 µL |
| N4me-dCTP (10 mM) | 150 µM | 1.5 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM) | 0.2 µM | 1 µL |
| DNA Template (10 ng/µL) | 10-100 ng | 1-10 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | to 50 µL |
-
PCR Cycling Conditions: The following cycling conditions are recommended.[5]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 1 min | 1 |
| Denaturation | 95°C | 30 sec | 35-45 |
| Annealing | 62-66°C | 30 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 4 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze PCR Product: Run a small aliquot of the PCR product on an agarose gel to verify the size and yield of the amplicon.
-
Purify PCR Product: Purify the remaining PCR product using a standard PCR purification kit to remove primers, dNTPs, and polymerase. The purified product is now ready for downstream applications, including Sanger or Next-Generation Sequencing.
Protocol 2: Cycle Sequencing (Sanger) of GC-Rich PCR Products
This protocol outlines the cycle sequencing reaction for a purified GC-rich PCR product that was amplified using N4me-dCTP.
Materials:
-
Purified GC-rich PCR product (containing N4me-dC)
-
Sequencing primer (either the forward or reverse PCR primer)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Nuclease-free water
Procedure:
-
Prepare the Cycle Sequencing Reaction Mix: For a 20 µL reaction, combine the following:
| Component | Volume |
| BigDye™ Terminator Ready Reaction Mix | 8 µL |
| 5X Sequencing Buffer | 2 µL |
| Purified PCR Product (10-40 ng/µL) | 1-4 µL |
| Sequencing Primer (3.2 µM) | 1 µL |
| Nuclease-free water | to 20 µL |
-
Cycle Sequencing Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ |
-
Purify Sequencing Product: Remove unincorporated dye terminators using a standard method (e.g., ethanol/EDTA precipitation or spin column purification).
-
Sequence Analysis: Resuspend the purified product in Hi-Di™ Formamide and analyze on a capillary electrophoresis-based genetic analyzer.
Visualizations
Mechanism of Action of N4-methyl-2'-deoxycytidine
Caption: Mechanism of N4me-dC in facilitating GC-rich DNA sequencing.
Experimental Workflow for Sequencing GC-Rich DNA with N4me-dCTP
Caption: Experimental workflow for sequencing GC-rich DNA with N4me-dCTP.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no PCR product | Suboptimal N4me-dCTP:dCTP ratio | Titrate the ratio of N4me-dCTP to dCTP. Try a complete replacement of dCTP with N4me-dCTP. |
| Inefficient polymerase | Use a DNA polymerase known to be compatible with modified nucleotides. Some high-fidelity polymerases may have lower incorporation efficiency for N4me-dCTP. | |
| Annealing temperature too low | Increase the annealing temperature in increments of 1-2°C. | |
| Non-specific PCR products | Annealing temperature too low | Increase the annealing temperature. |
| Primer-dimer formation | Redesign primers to have a lower propensity for self-dimerization. | |
| Poor sequencing quality | Incomplete removal of unincorporated dNTPs/ddNTPs | Ensure thorough purification of the PCR and sequencing products. |
| Secondary structures still present | Increase the proportion of N4me-dCTP in the PCR. Consider adding PCR enhancers like betaine or DMSO in conjunction with N4me-dCTP. |
Conclusion
The use of N4-methyl-2'-deoxycytidine 5'-triphosphate is a robust and effective strategy for improving the amplification and sequencing of challenging GC-rich DNA regions. By reducing the melting temperature and resolving secondary structures, N4me-dCTP enables more uniform amplification and leads to higher quality, more reliable sequencing data. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully sequence even the most difficult GC-rich templates.
References
- 1. Resolution enhancing Nucleotides - Jena Bioscience [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capacity of N4-methyl-2'-deoxycytidine 5'-triphosphate to sustain the polymerase chain reaction using various thermostable DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Enzymatic Synthesis of 4'-Cyano-2'-deoxycytidine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Cyano-2'-deoxycytidine triphosphate (4'-CN-dCTP) is a modified nucleoside triphosphate of significant interest in the development of antiviral and anticancer therapeutics. The introduction of a cyano group at the 4' position of the deoxyribose sugar can influence the molecule's conformation and its interaction with viral or cellular polymerases, often leading to chain termination during DNA synthesis. Enzymatic synthesis offers a highly specific and efficient method for the production of 4'-CN-dCTP, avoiding the harsh conditions and potential side reactions associated with chemical phosphorylation.
This document provides detailed application notes and protocols for the enzymatic synthesis of 4'-CN-dCTP from its corresponding nucleoside, this compound. The proposed method utilizes a three-enzyme cascade, which sequentially phosphorylates the nucleoside to its monophosphate, diphosphate, and finally, triphosphate form.
Principle of the Enzymatic Cascade
The enzymatic synthesis of 4'-CN-dCTP is achieved through a one-pot, three-enzyme cascade reaction. This approach mimics the natural cellular pathway for nucleotide synthesis and offers high yields and purity. The cascade involves the following sequential phosphorylation steps:
-
Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (4'-CN-dCMP) by a nucleoside kinase, such as human deoxycytidine kinase (dCK), which is known for its broad substrate specificity.
-
Diphosphorylation: The newly formed 4'-CN-dCMP is then converted to this compound diphosphate (4'-CN-dCDP) by a nucleoside monophosphate kinase, such as UMP-CMP kinase.
-
Triphosphorylation: Finally, 4'-CN-dCDP is phosphorylated to the target molecule, this compound triphosphate (4'-CN-dCTP), by a nucleoside diphosphate kinase (NDPK), which exhibits broad specificity for various nucleoside diphosphates.
Adenosine triphosphate (ATP) serves as the phosphate donor throughout the cascade. To drive the reaction towards the triphosphate product, an ATP regeneration system can be employed.
Data Presentation
The following tables summarize typical quantitative data for the enzymatic synthesis of 4'-CN-dCTP. These values are based on analogous enzymatic reactions for other modified nucleosides and may require optimization for this specific substrate.
Table 1: Key Enzymes and Their Properties
| Enzyme | EC Number | Source Organism | Function |
| Deoxycytidine Kinase (dCK) | 2.7.1.74 | Homo sapiens | Phosphorylates 4'-CN-dC to 4'-CN-dCMP |
| UMP-CMP Kinase | 2.7.4.14 | Homo sapiens | Phosphorylates 4'-CN-dCMP to 4'-CN-dCDP |
| Nucleoside Diphosphate Kinase (NDPK) | 2.7.4.6 | Saccharomyces cerevisiae | Phosphorylates 4'-CN-dCDP to 4'-CN-dCTP |
Table 2: Typical Reaction Conditions and Yields
| Parameter | Value |
| Starting Material | This compound |
| Initial Substrate Concentration | 1 - 10 mM |
| ATP Concentration | 1.5 - 2 molar equivalents to substrate |
| Enzyme Concentrations | 0.1 - 1 µM each |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT |
| Reaction Temperature | 37°C |
| Reaction Time | 4 - 24 hours |
| Expected Yield of 4'-CN-dCTP | 70 - 90% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 4'-CN-dCTP
This protocol describes the one-pot enzymatic synthesis of 4'-CN-dCTP from this compound.
Materials:
-
This compound
-
Recombinant human deoxycytidine kinase (dCK)
-
Recombinant human UMP-CMP kinase
-
Recombinant yeast nucleoside diphosphate kinase (NDPK)
-
Adenosine triphosphate (ATP)
-
Tris-HCl
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Buffer: Prepare a 10X reaction buffer containing 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, and 10 mM DTT in nuclease-free water.
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10X Reaction Buffer
-
This compound to a final concentration of 5 mM
-
ATP to a final concentration of 10 mM
-
dCK to a final concentration of 0.5 µM
-
UMP-CMP kinase to a final concentration of 0.5 µM
-
NDPK to a final concentration of 0.5 µM
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 12 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifugation: Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet the denatured enzymes.
-
Collection of Supernatant: Carefully collect the supernatant containing the synthesized 4'-CN-dCTP for purification.
Protocol 2: Purification of 4'-CN-dCTP by HPLC
This protocol describes the purification of 4'-CN-dCTP from the reaction mixture using high-performance liquid chromatography (HPLC).
Materials:
-
Supernatant from Protocol 1
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., DEAE or a suitable polymer-based column)
-
Mobile Phase A: 50 mM Triethylammonium bicarbonate (TEAB), pH 7.5
-
Mobile Phase B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Filter the supernatant from Protocol 1 through a 0.22 µm syringe filter.
-
HPLC Setup: Equilibrate the anion-exchange column with Mobile Phase A.
-
Injection: Inject the filtered sample onto the column.
-
Elution Gradient: Elute the bound nucleotides using a linear gradient of Mobile Phase B. A typical gradient would be from 0% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 271 nm (the approximate maximum absorbance of cytidine derivatives).
-
Fraction Collection: Collect the fractions corresponding to the 4'-CN-dCTP peak. The triphosphate will be the last of the phosphorylated species to elute due to its high negative charge.
-
Lyophilization: Pool the fractions containing pure 4'-CN-dCTP and lyophilize to remove the TEAB buffer.
-
Quantification: Resuspend the purified 4'-CN-dCTP in nuclease-free water and determine its concentration by UV-Vis spectrophotometry using the appropriate molar extinction coefficient.
Visualizations
Caption: Enzymatic cascade for the synthesis of 4'-CN-dCTP.
Caption: Workflow for the purification of 4'-CN-dCTP.
Application Notes and Protocols for DNA Labeling with 4'-Cyano-2'-deoxycytidine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of DNA in living and fixed cells is crucial for understanding a wide range of biological processes, from DNA replication and repair to chromosome organization and dynamics. This document provides detailed application notes and protocols for a novel DNA labeling strategy utilizing the modified nucleoside, 4'-Cyano-2'-deoxycytidine (dC-CN). This method is based on the metabolic or enzymatic incorporation of dC-CN into DNA, followed by highly specific and efficient bioorthogonal "click" chemistry to attach a variety of fluorophores for imaging. The small size of the cyano modification is designed to minimize perturbation to the DNA structure and function, making it a potentially powerful tool for high-resolution imaging applications, including super-resolution microscopy.
Disclaimer: The following protocols are based on established methods for other modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU). As of the date of this document, the successful enzymatic incorporation of this compound into DNA by cellular or purified DNA polymerases has not been extensively documented in publicly available literature. Therefore, the provided protocols should be considered as a starting point, and significant optimization, particularly concerning the choice of DNA polymerase and reaction conditions, may be required.
Principle of the Method
The labeling strategy involves two key steps:
-
Incorporation of this compound (dC-CN):
-
Metabolic Labeling (in vivo): Cells are incubated with the dC-CN nucleoside, which is taken up by the cell and enters the nucleotide salvage pathway. It is converted to its triphosphate form (dC-CNTP) and subsequently incorporated into newly synthesized DNA by cellular DNA polymerases during replication.
-
Enzymatic Labeling (in vitro): Purified DNA is used as a template for a DNA polymerase in the presence of dC-CNTP, leading to its incorporation into the newly synthesized DNA strand.
-
-
Click Chemistry Reaction: The incorporated cyano group serves as a bioorthogonal handle for a click reaction. This allows for the covalent attachment of a fluorescent probe containing a complementary reactive group (e.g., an azide or a strained alkyne). The high specificity and efficiency of click chemistry enable robust and sensitive detection of the labeled DNA.
Data Presentation
Table 1: Photophysical Properties of Commonly Used Fluorophores for Click Chemistry
| Fluorophore Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Notes |
| Alexa Fluor | Alexa Fluor 488 Azide | 495 | 519 | 71,000 | 0.92 | Bright and photostable green fluorophore.[1] |
| Alexa Fluor 555 Azide | 555 | 565 | 150,000 | 0.10 | Bright and photostable orange fluorophore. | |
| Alexa Fluor 647 Azide | 650 | 668 | 239,000 | 0.33 | Bright and photostable far-red fluorophore, suitable for super-resolution microscopy.[1] | |
| Cyanine Dyes | Cy3 Azide | 550 | 570 | 150,000 | 0.15 | Commonly used orange fluorophore. |
| Cy5 Azide | 649 | 670 | 250,000 | 0.20 | Far-red fluorophore, prone to photobleaching but widely used.[2] | |
| DIBO-Fluorophores | DIBO-Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | For copper-free strain-promoted click chemistry (SPAAC). |
Table 2: Recommended DNA Polymerases for Modified Nucleotide Incorporation (for optimization)
| DNA Polymerase | Family | Key Characteristics | Potential for dC-CN Incorporation |
| Taq DNA Polymerase | A | Thermostable, lacks 3'→5' exonuclease activity. | May tolerate some modifications, but efficiency can be low. |
| Klenow Fragment (exo-) | A | Lacks 5'→3' and 3'→5' exonuclease activities. | Often used for random priming and labeling. |
| Vent (exo-) DNA Polymerase | B | Thermostable, high fidelity (in its native form). The exo- version lacks proofreading. | Family B polymerases have shown broader substrate specificity for modified nucleotides.[3] |
| Deep Vent (exo-) DNA Polymerase | B | Similar to Vent, with high thermostability. | A good candidate for optimization due to its robustness. |
| KOD XL DNA Polymerase | B | High-fidelity and processive enzyme. | May be less tolerant to modifications due to its proofreading activity, but worth testing. |
| Terminal deoxynucleotidyl Transferase (TdT) | X | Template-independent polymerase that adds deoxynucleotides to the 3' terminus of a DNA molecule. | Useful for 3'-end labeling of DNA with dC-CNTP.[4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of DNA in Cultured Cells
This protocol describes the labeling of newly synthesized DNA in proliferating cells by incorporating dC-CN, followed by fluorescent detection using a copper-catalyzed click reaction (CuAAC).
Materials:
-
This compound (dC-CN)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 647 Azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM)
-
Reducing agent solution (e.g., 500 mM sodium ascorbate, freshly prepared)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling: a. Plate cells on a suitable substrate (e.g., coverslips in a multi-well plate) and culture until they are in the logarithmic growth phase. b. Prepare a stock solution of dC-CN in sterile DMSO or water. c. Add dC-CN to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time will need to be determined empirically but a starting point is a 1-hour incubation. d. Incubate the cells for the desired period to allow for incorporation of dC-CN into newly synthesized DNA.
-
Cell Fixation and Permeabilization: a. After incubation, remove the labeling medium and wash the cells twice with PBS. b. Fix the cells by incubating with the fixative solution for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells by incubating with the permeabilization buffer for 20 minutes at room temperature. e. Wash the cells twice with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
- 435 µL of click reaction buffer
- 10 µL of CuSO₄ solution (final concentration: 2 mM)
- 5 µL of azide-fluorophore stock solution (e.g., 10 mM stock for a final concentration of 100 µM)
- 50 µL of sodium ascorbate solution (final concentration: 50 mM) b. Remove the PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells three times with PBS.
-
Staining and Imaging: a. Counterstain the nuclei with DAPI for 5-10 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: In Vitro Enzymatic Labeling of DNA
This protocol describes the labeling of a DNA template in vitro using a DNA polymerase and dC-CNTP, followed by fluorescent labeling via a click reaction.
Materials:
-
DNA template (e.g., a PCR product or a linearized plasmid)
-
Primers (if using a template that requires them)
-
This compound triphosphate (dC-CNTP)
-
dATP, dGTP, dTTP
-
DNA Polymerase (e.g., Vent (exo-) or KOD XL, see Table 2 for optimization)
-
10x Polymerase Reaction Buffer
-
Nuclease-free water
-
DNA purification kit
-
Click chemistry reagents as described in Protocol 1.
Procedure:
-
Enzymatic Incorporation Reaction: a. Set up the following reaction in a PCR tube:
- 5 µL of 10x Polymerase Reaction Buffer
- 1 µL of dNTP mix (10 mM each of dATP, dGTP, dTTP)
- 1-5 µL of dC-CNTP (concentration to be optimized, start with a 1:1 ratio with dCTP)
- 1 µL of DNA template (10-100 ng)
- 1 µL of each primer (10 µM) (if applicable)
- 1 µL of DNA Polymerase (1-2 units)
- Nuclease-free water to a final volume of 50 µL b. Perform the reaction using appropriate cycling conditions for the chosen polymerase and template. For a non-PCR based labeling (e.g., random priming), adjust the protocol accordingly.
-
Purification of Labeled DNA: a. Purify the labeled DNA from unincorporated nucleotides and enzymes using a DNA purification kit according to the manufacturer's instructions. b. Elute the purified DNA in nuclease-free water or a suitable buffer.
-
Click Reaction: a. To the purified DNA, add the click reaction components as described in Protocol 1, adjusting the volumes as needed for the amount of DNA. A typical reaction might contain:
- Purified dC-CN labeled DNA
- Click reaction buffer
- CuSO₄
- Azide-fluorophore
- Sodium ascorbate b. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Purification and Analysis: a. Purify the fluorescently labeled DNA from the click reaction components using a DNA purification kit or by ethanol precipitation. b. The labeled DNA can be visualized by gel electrophoresis with fluorescence imaging or used in downstream applications.
Mandatory Visualizations
Caption: Workflow for metabolic labeling of DNA with this compound.
Caption: Workflow for in vitro enzymatic labeling of DNA with this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA labeling.
Troubleshooting
Low or No Fluorescent Signal in Metabolic Labeling:
-
Inefficient dC-CN Incorporation:
-
Optimize dC-CN concentration: Test a range of concentrations (e.g., 0.1 µM to 20 µM).
-
Increase incubation time: Longer incubation times may be necessary for slowly proliferating cells.
-
Cell health: Ensure cells are healthy and actively dividing.
-
-
Inefficient Click Reaction:
-
Fresh reducing agent: Always use a freshly prepared solution of sodium ascorbate.
-
Optimize catalyst concentration: Too little or too much copper can inhibit the reaction.
-
Permeabilization: Ensure cells are adequately permeabilized to allow entry of the click reagents.
-
-
Fluorophore Issues:
-
Photobleaching: Minimize exposure of the sample to light.
-
Incorrect filter sets: Use the appropriate excitation and emission filters for your chosen fluorophore.
-
Low Yield of Labeled DNA in In Vitro Labeling:
-
Poor dC-CNTP Incorporation:
-
DNA Polymerase Selection: This is the most critical parameter. Test a panel of DNA polymerases, particularly those known to have broader substrate specificity (e.g., Family B polymerases without proofreading activity).[3]
-
Optimize dC-CNTP:dCTP ratio: Start with a low ratio of the modified nucleotide and gradually increase it.
-
Reaction conditions: Optimize Mg²⁺ concentration, temperature, and incubation time for the chosen polymerase.
-
-
Degradation of DNA:
-
Nuclease contamination: Use nuclease-free reagents and consumables.
-
-
Inefficient Click Reaction:
-
DNA purity: Ensure the DNA is free from inhibitors from the enzymatic reaction.
-
Reagent concentrations: Optimize the concentrations of the click chemistry components.
-
Conclusion
The use of this compound for DNA labeling is a promising technique that could offer new possibilities for imaging DNA dynamics with minimal structural perturbation. The protocols provided here offer a solid starting point for researchers interested in exploring this novel method. However, due to the limited data on the enzymatic incorporation of dC-CN, a systematic optimization of the labeling conditions is essential for successful implementation. The flexibility of click chemistry allows for the use of a wide array of fluorescent probes, making this a versatile tool for various imaging applications in cell biology and drug development.
References
Application Notes and Protocols for 4'-Cyano-2'-deoxycytidine in Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone of molecular biology, enabling precise modifications to DNA sequences to study gene function, protein structure, and to engineer novel proteins. The introduction of nucleoside analogs into this process offers a powerful tool for creating specific mutations. This document details the application of 4'-Cyano-2'-deoxycytidine, a modified nucleoside, in site-directed mutagenesis protocols. While primarily investigated for its antiviral properties, the unique structure of this compound suggests its potential as a tool for inducing targeted mutations.
The underlying principle of using nucleoside analogs in mutagenesis lies in their ability to be incorporated into a growing DNA strand by a polymerase, and subsequently, to either terminate chain elongation or to be misread by the replication machinery in subsequent amplification cycles, leading to a mutation.[1][2] The 4'-cyano modification on the deoxyribose sugar of 2'-deoxycytidine is a bulky substitution that can influence polymerase function and fidelity.
Principle of Mutagenesis
The mutagenic potential of a nucleoside analog is rooted in its ability to be incorporated into DNA during replication and subsequently cause a mispairing in the next round of replication.[1] In the context of site-directed mutagenesis, a primer containing this compound at a specific position would be annealed to the template DNA. During PCR amplification, a DNA polymerase would incorporate the analog into the newly synthesized strand. The presence of the 4'-cyano group may cause the polymerase to stall or, more importantly for mutagenesis, may lead to the incorrect incorporation of a nucleotide on the complementary strand in the following PCR cycle. This results in a specific point mutation at the desired location.
Quantitative Data on Analog Incorporation
While specific data for this compound incorporation by DNA polymerases used in PCR is limited, studies on related 4'-cyano nucleoside analogs and viral RNA-dependent RNA polymerases (RdRps) provide valuable insights into their substrate efficiency. This data, presented in the table below, demonstrates that polymerases can incorporate these modified nucleotides, albeit with varying efficiencies compared to their natural counterparts. The selectivity value indicates the preference of the polymerase for the natural nucleotide over the analog; a lower value signifies more efficient incorporation of the analog.
| Nucleoside Analog (Triphosphate Form) | Polymerase | Selectivity Value (Natural NTP / Analog NTP) | Reference |
| GS-646939 (4ʹ-cyano modified C-adenosine) | Human Rhinovirus 16 (HRV-16) RdRp | 0.018 | [3] |
| GS-646939 (4ʹ-cyano modified C-adenosine) | Enterovirus 71 (EV-71) RdRp | ~0.02 | [3] |
| GS-646939 (4ʹ-cyano modified C-adenosine) | SARS-CoV-2 RdRp | 1.2-1.4 | [3] |
| GS-646939 (4ʹ-cyano modified C-adenosine) | MERS-CoV RdRp | 1.2-1.4 | [3] |
| GS-646939 (4ʹ-cyano modified C-adenosine) | Respiratory Syncytial Virus (RSV) RdRp | ~1.5 | [3] |
| FNC-TP (2′-deoxy-2′-β-fluoro-4′-azidocytidine) | HIV-1 Reverse Transcriptase | - (High incorporation) | [4] |
| FNC-TP (2′-deoxy-2′-β-fluoro-4′-azidocytidine) | Hepatitis C Virus (HCV) RdRp | - (Moderate incorporation) | [4] |
| FNC-TP (2′-deoxy-2′-β-fluoro-4′-azidocytidine) | Respiratory Syncytial Virus (RSV) RdRp | 27 | [4] |
Experimental Protocols
The following is a generalized protocol for site-directed mutagenesis using a mutagenic primer containing this compound. This protocol is based on standard PCR-based site-directed mutagenesis methods and should be optimized for the specific plasmid, primers, and polymerase being used.
Primer Design
-
Mutagenic Primer: Design a forward primer (25-45 bases) containing the this compound at the desired mutation site. The mutation site should be in the center of the primer with 10-15 bases of correct sequence on both sides.
-
Reverse Primer: The reverse primer should be the reverse complement of the forward primer.
-
Melting Temperature (Tm): The Tm of the primers should be calculated, and for primers with mismatches, a specific formula should be used: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
-
GC Content: Aim for a GC content of at least 40% and terminate the primers with one or more G or C bases.
PCR Amplification
Reaction Mixture:
| Component | Final Concentration |
| Plasmid DNA Template | 5-50 ng |
| Forward Primer (with this compound) | 0.2-0.5 µM |
| Reverse Primer | 0.2-0.5 µM |
| dNTP Mix (dATP, dGTP, dTTP, dCTP) | 200 µM each |
| High-Fidelity DNA Polymerase | As per manufacturer's recommendation |
| 10x Polymerase Buffer | 1x |
| ddH₂O | To final volume |
Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-98°C | 30 sec | 1 |
| Denaturation | 95-98°C | 30 sec | 18-25 |
| Annealing | 55-68°C | 30-60 sec | |
| Extension | 68-72°C | 1 min/kb of plasmid length | |
| Final Extension | 68-72°C | 5-7 min | 1 |
| Hold | 4°C | ∞ |
Digestion of Parental DNA
-
Add 1 µL of DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
Transformation
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformed cells on an appropriate antibiotic selection plate.
Verification of Mutation
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
Diagrams
Logical Relationship of Mutagenesis
Caption: Mechanism of mutagenesis using this compound.
Experimental Workflow
Caption: Workflow for site-directed mutagenesis using a modified nucleoside.
References
Application Notes and Protocols: 4'-Cyano-2'-deoxycytidine in Nucleic Acid Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Substituted nucleoside analogs are a class of molecules that have garnered significant interest in the field of antiviral drug discovery. The modification at the 4'-position of the sugar moiety can confer unique biochemical properties, including altered sugar puckering, enhanced nuclease resistance, and potent inhibition of viral polymerases. Among these, 4'-Cyano-2'-deoxycytidine is a promising analog for incorporation into synthetic oligonucleotides. The cyano group, being small and electron-withdrawing, can influence the conformation of the nucleoside and its interactions with enzymes.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of nucleic acid analogs, including protocols for its incorporation into oligonucleotides and methods for characterizing the resulting modified nucleic acids.
Applications in Research and Drug Development
The primary application of 4'-cyano modified nucleosides, including this compound, lies in the development of antiviral therapeutics. These analogs, upon conversion to their 5'-triphosphate form, can act as chain terminators of viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases.[1][2][3] This mechanism of action is crucial for inhibiting the replication of a wide range of viruses.
Key Applications Include:
-
Antiviral Drug Discovery: As a building block for antisense oligonucleotides or as a standalone nucleoside analog, this compound can be explored for its activity against various viruses, including HIV, Hepatitis B and C, and respiratory viruses.[4][5]
-
Probes for Biochemical Assays: Oligonucleotides containing this compound can be used as probes to study the active sites of viral polymerases and to investigate the mechanisms of drug resistance.
-
Development of Nuclease-Resistant Nucleic Acids: The 4'-cyano modification may enhance the stability of oligonucleotides against degradation by cellular nucleases, a critical property for in vivo applications of antisense and siRNA therapies.[6][7]
Experimental Protocols
The following are generalized protocols for the synthesis of this compound phosphoramidite and its incorporation into synthetic oligonucleotides. Researchers should note that optimization of reaction conditions, purification methods, and characterization will be necessary.
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol outlines a general two-step process: the synthesis of the nucleoside followed by its conversion to a phosphoramidite.
Step 1: Synthesis of this compound (Generalized)
-
Starting Material: A suitably protected 2'-deoxycytidine derivative, for example, with protection on the 5'-hydroxyl and the exocyclic amine of the cytosine base.
-
Introduction of the 4'-Keto Group: Oxidation of the 4'-hydroxyl group to a ketone.
-
Cyanation: Introduction of the cyano group at the 4'-position. This may involve the use of a cyanating agent such as trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst.
-
Reduction of the 4'-Keto Group (if necessary) and Deprotection: Stereoselective reduction of the ketone and removal of protecting groups to yield this compound.
-
Purification: Purification by silica gel chromatography or other suitable methods.
Step 2: Phosphitylation of this compound
This step converts the synthesized nucleoside into the reactive phosphoramidite building block required for automated solid-phase synthesis.
-
Protection of the 5'-Hydroxyl Group: React the this compound with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine to protect the 5'-hydroxyl group.
-
Phosphitylation: React the 5'-O-DMT-4'-Cyano-2'-deoxycytidine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8][9][10][11]
-
Purification: The resulting 5'-O-DMT-4'-Cyano-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is purified, typically by silica gel chromatography.
Protocol 2: Automated Solid-Phase Synthesis of Oligonucleotides
This protocol describes the incorporation of the this compound phosphoramidite into an oligonucleotide using a standard automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
Standard deoxynucleoside phosphoramidites (dA, dG, dC, T)
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
Procedure:
The synthesis follows a standard cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.[12][13][14]
-
Deblocking: The 5'-DMT protecting group of the nucleoside on the solid support is removed by the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Repeat: The cycle is repeated with the desired sequence of standard and modified phosphoramidites.
-
Final Deblocking: The terminal 5'-DMT group is removed (or left on for "trityl-on" purification).
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Characterization of Modified Oligonucleotides
Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. It is a key indicator of duplex stability.
Protocol 3: Determination of Melting Temperature (Tm)
-
Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Measurement: Use a UV-Vis spectrophotometer with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The Tm is the temperature corresponding to the midpoint of the transition in the melting curve (absorbance vs. temperature).[15]
Data Presentation:
| Oligonucleotide Sequence (5' to 3') | Complementary Sequence (3' to 5') | Tm (°C) of Unmodified Duplex | Tm (°C) of Modified Duplex (X = 4'-Cyano-2'-dC) | ΔTm (°C) |
| GCA TGC C GAT ACG | CGT ACG G CTA TGC | Value | Value | Value |
| ATG C GTC AAT GCT | TAC G CAG TTA CGA | Value | Value | Value |
Nuclease Resistance
The stability of oligonucleotides against degradation by nucleases is crucial for their therapeutic applications.
Protocol 4: Nuclease Resistance Assay
-
Sample Preparation: Prepare solutions of the 5'-radiolabeled (e.g., with 32P) modified and unmodified oligonucleotides.
-
Nuclease Digestion: Incubate the oligonucleotides with a nuclease source, such as fetal bovine serum (FBS) or specific exonucleases (e.g., snake venom phosphodiesterase for 3'-exonuclease activity), at 37°C.[16][17]
-
Time Course: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The reactions are quenched, and the samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The percentage of intact oligonucleotide is quantified by phosphorimaging.
Data Presentation:
Specific quantitative data on the nuclease resistance of oligonucleotides containing this compound is not available. The following table is a template for presenting the results of a nuclease resistance assay.
| Oligonucleotide | Incubation Time (hours) | % Intact Oligonucleotide (in FBS) |
| Unmodified | 0 | 100 |
| 4 | Value | |
| 24 | Value | |
| 4'-Cyano-2'-dC Modified | 0 | 100 |
| 4 | Value | |
| 24 | Value |
Visualizations
Caption: General workflow for the synthesis and application of this compound.
Caption: Mechanism of action of this compound as a viral polymerase inhibitor.
References
- 1. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, efficient synthesis, and anti-HIV activity of 4'-C-cyano- and 4'-C-ethynyl-2'-deoxy purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4'-C-ethynyl and 4'-C-cyano purine nucleosides from natural nucleosides and their anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 15. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Cyano-2'-deoxycytidine
Welcome to the technical support center for the synthesis of 4'-Cyano-2'-deoxycytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for introducing a cyano group at the 4'-position of 2'-deoxycytidine?
A1: The most common strategy involves a multi-step process. It begins with the protection of the 5'-hydroxyl and the exocyclic N4-amino groups of 2'-deoxycytidine. This is followed by the oxidation of the 3'-hydroxyl group to generate a 4'-keto intermediate. The key step is the subsequent nucleophilic addition of a cyanide source to the 4'-keto group. The synthesis is completed by the removal of the protecting groups to yield the final product, this compound.
Q2: What are the most critical steps affecting the overall yield?
A2: The two most critical steps are the oxidation of the 3'-hydroxyl group and the stereoselective addition of the cyanide to the 4'-keto intermediate. Incomplete oxidation can lead to difficult-to-separate starting material, while the cyanation step can suffer from poor stereoselectivity, yielding a mixture of diastereomers that can be challenging to separate and ultimately lowers the yield of the desired isomer.
Q3: What protecting groups are recommended for the 5'-hydroxyl and N4-amino functions of 2'-deoxycytidine?
A3: For the 5'-hydroxyl group, acid-labile groups like dimethoxytrityl (DMT) are commonly used due to their ease of introduction and removal. The N4-amino group is typically protected with an acyl group, such as a benzoyl (Bz) or acetyl (Ac) group, to prevent side reactions during oxidation and cyanation.
Q4: How can I monitor the progress of the key reaction steps?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of each step. Staining with a UV indicator and specific stains for nucleosides can help visualize the starting materials, intermediates, and products. For more detailed analysis and confirmation of product formation, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are recommended.
Q5: What are the primary safety precautions to consider during this synthesis?
A5: The use of cyanide-containing reagents is a major safety concern. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is also crucial to have a cyanide poisoning antidote kit readily available and to be familiar with its use. Additionally, many of the solvents and reagents used are flammable and/or corrosive, requiring careful handling and storage.
Troubleshooting Guides
Problem 1: Low yield or incomplete reaction during the oxidation of the 3'-hydroxyl group.
| Possible Cause | Suggested Solution |
| Insufficient Oxidizing Agent | Increase the molar equivalents of the oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents). Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Degradation of Oxidizing Agent | Use freshly opened or properly stored oxidizing agents. Some reagents are sensitive to moisture and can lose activity over time. |
| Inappropriate Solvent | Ensure the use of anhydrous solvents, as water can quench the oxidation reaction. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some oxidations require low temperatures (e.g., Swern oxidation), while others can be performed at room temperature. |
| Steric Hindrance | The protecting groups on the nucleoside may sterically hinder the approach of the oxidizing agent. Consider using less bulky protecting groups if this is a persistent issue. |
Problem 2: Formation of multiple products or low stereoselectivity during the cyanation of the 4'-keto intermediate.
| Possible Cause | Suggested Solution |
| Lack of Stereocontrol | The choice of cyanide reagent and reaction conditions significantly impacts stereoselectivity. Using a bulky cyanide source or a Lewis acid catalyst can favor the formation of one diastereomer. |
| Epimerization of the 3'-position | The 3'-proton adjacent to the newly formed quaternary center can be acidic, leading to epimerization under basic conditions. Maintain neutral or slightly acidic conditions during workup and purification. |
| Side Reactions of the Keto Group | The 4'-keto group can undergo other reactions, such as enolization. Running the reaction at lower temperatures can minimize these side reactions. |
| Incomplete Reaction | Ensure an adequate excess of the cyanide reagent is used. Monitor the reaction by TLC until the 4'-keto intermediate is fully consumed. |
Problem 3: Difficulty in deprotecting the final product.
| Possible Cause | Suggested Solution |
| Incomplete Removal of Protecting Groups | Adjust the deprotection conditions (e.g., time, temperature, reagent concentration). For DMT group removal, a mild acid like trichloroacetic acid (TCA) in an appropriate solvent is typically used. For acyl groups, ammonolysis is common. |
| Degradation of the Product | The 4'-cyano group may be sensitive to harsh deprotection conditions. Use milder deprotection reagents or conditions. For example, use a lower concentration of ammonia or conduct the reaction at a lower temperature. |
| Formation of Side Products During Deprotection | Side reactions can occur if the deprotection conditions are not optimized. Analyze the crude product by HPLC-MS to identify any major side products and adjust the deprotection strategy accordingly. |
Experimental Protocols
Key Experiment: Oxidation of 3',5'-di-O-protected-2'-deoxycytidine to the 4'-keto intermediate
This protocol provides a general method for the oxidation of the 3'-hydroxyl group using Dess-Martin periodinane (DMP).
-
Preparation: Dissolve the 3',5'-di-O-protected-2'-deoxycytidine (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Oxidant: Add Dess-Martin periodinane (1.5 - 2.0 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the 4'-keto-2'-deoxycytidine intermediate.
Key Experiment: Cyanation of the 4'-keto intermediate
This protocol describes a general procedure for the addition of cyanide to the 4'-keto intermediate.
-
Preparation: Dissolve the 4'-keto-2'-deoxycytidine intermediate (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile in a flame-dried flask under an inert atmosphere.
-
Cyanide Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.5 - 2.0 equivalents), dropwise.
-
Lewis Acid (Optional): To improve stereoselectivity, a Lewis acid (e.g., boron trifluoride etherate) can be added prior to the cyanide source.
-
Reaction Monitoring: Allow the reaction to warm to room temperature slowly and stir until the starting material is consumed, as monitored by TLC.
-
Quenching and Workup: Quench the reaction carefully with a buffered solution (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by silica gel chromatography to separate the diastereomers if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the oxidation step.
minimizing degradation of 4'-Cyano-2'-deoxycytidine during storage
This technical support center provides guidance on minimizing the degradation of 4'-Cyano-2'-deoxycytidine during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical properties of similar nucleoside analogs, the primary factors contributing to the degradation of this compound are likely to be:
-
pH: Extremes in pH (both acidic and alkaline conditions) can lead to the hydrolysis of the glycosidic bond or modifications to the cytosine base. For instance, other cytosine analogs have shown susceptibility to deamination or epimerization in solution.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at inappropriate temperatures is a common cause of sample degradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways. It is crucial to store the compound in a dry environment.
-
Light: Exposure to UV or other high-energy light sources can potentially induce photodegradation.
-
Enzymatic Activity: If the compound is used in biological systems or is contaminated with enzymes, it may be subject to enzymatic degradation.
Q2: How should I store this compound to ensure its long-term stability?
A2: To maximize the shelf-life of this compound, we recommend the following storage conditions. These are based on best practices for nucleoside analogs and aim to mitigate the risks outlined in Q1.
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Minimizes oxidation. |
| Light | Protected from light (amber vial) | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. |
Q3: I need to prepare a stock solution of this compound. What is the best way to do this to minimize degradation?
A3: When preparing stock solutions, it is critical to minimize exposure to conditions that promote degradation.
-
Solvent Selection: Use anhydrous, high-purity solvents. For many nucleoside analogs, DMSO is a common choice for initial solubilization, followed by dilution in aqueous buffers immediately before use.
-
pH Control: If using an aqueous buffer, maintain a pH close to neutral (pH 6.8-7.4), as both acidic and alkaline conditions can accelerate degradation.
-
Temperature: Prepare solutions on ice to minimize thermal degradation.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Concentration: Higher concentrations are often more stable than highly diluted solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay. | Degradation of the compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid material.2. Verify the storage conditions of the solid compound and stock solutions.3. Perform a purity analysis of the stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | The compound has degraded into one or more new chemical entities. | 1. Analyze the degradation products using LC-MS to identify their molecular weights.2. Review the handling and storage procedures to identify potential causes of degradation.3. Perform a forced degradation study to intentionally generate and identify degradation products. |
| Inconsistent experimental results. | Partial degradation of the compound, leading to variable concentrations of the active ingredient. | 1. Use a freshly prepared and quantified stock solution for each experiment.2. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.3. Re-evaluate the stability of the compound in the experimental buffer and conditions. |
| Precipitation of the compound in solution. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent is appropriate and of high purity.2. Check the pH of the solution.3. Consider using a different solvent or a co-solvent. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample: this compound dissolved in a suitable solvent (e.g., DMSO or water)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Prepare a sample of this compound at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample onto the column.
-
Run a gradient elution as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a wavelength of 270 nm.
-
The purity can be estimated by the relative area of the main peak.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and products.
Procedure:
-
Prepare several solutions of this compound (e.g., 1 mg/mL).
-
Expose each solution to one of the following stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours.
-
Photolytic: Expose to a UV lamp (254 nm) for 24 hours.
-
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples by HPLC-MS to separate and identify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound.
overcoming polymerase stalling with 4'-Cyano-2'-deoxycytidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4'-Cyano-2'-deoxycytidine (dCCN) to overcome polymerase stalling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dCCN) and how does it help overcome polymerase stalling?
This compound is a modified nucleoside that contains a cyano group at the 4' position of the deoxyribose sugar. This modification influences the sugar's pucker, predisposing it to the C2'-endo conformation, which is favored by DNA polymerases for incorporation. This conformational preference can help to overcome polymerase stalling at specific sequences or in the presence of DNA lesions by facilitating more efficient incorporation opposite problematic template bases.
Q2: Which DNA polymerases are recommended for use with dCCN?
The efficiency of dCCN incorporation can vary between different DNA polymerases. While many polymerases can incorporate dCCN, studies have shown that family A polymerases, such as the Klenow fragment of E. coli DNA polymerase I, can be effective. However, the specific choice of polymerase may depend on the experimental context. It is recommended to screen a panel of polymerases to determine the most efficient one for your specific application.
Q3: Does the incorporation of dCCN affect the stability of the resulting DNA duplex?
Yes, the incorporation of dCCN can impact the thermodynamic stability of the DNA duplex. The 4'-cyano group can alter the conformational dynamics of the sugar-phosphate backbone. Studies have shown that the presence of this compound in a DNA duplex can lead to a slight decrease in thermal stability compared to an unmodified duplex. This should be a consideration in experimental design, particularly for applications sensitive to duplex stability, such as PCR.
Q4: Can dCCN be used in PCR applications?
While dCCN is designed to be incorporated by DNA polymerases, its impact on duplex stability and potential for chain termination after incorporation should be carefully considered for PCR applications. The slightly destabilizing effect of the 4'-cyano group could potentially lower the melting temperature (Tm) of the PCR product. It is advisable to optimize PCR conditions, such as annealing temperature and extension time, when using dCCN-modified primers or dCTPCN.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no incorporation of dCCN | Inefficient polymerase | Screen different DNA polymerases (e.g., family A, B, or Y) to identify one with higher efficiency for dCCN incorporation. |
| Suboptimal reaction conditions | Optimize the concentration of dCTPCN, dNTPs, and magnesium ions in the reaction buffer. | |
| Secondary structures in the DNA template | Increase the reaction temperature (if using a thermostable polymerase) or add a DNA denaturant (e.g., betaine) to the reaction mix. | |
| Polymerase stalling persists even with dCCN | Incorrect placement of dCCN in the primer | Ensure that the dCCN is positioned in the primer where it is intended to overcome the stalling event. |
| Nature of the DNA lesion or template sequence | The stalling may be caused by a factor that dCCN cannot overcome. Consider alternative strategies, such as using a different modified nucleotide or a polymerase with higher translesion synthesis activity. | |
| Unexpected PCR product size or no amplification | Altered melting temperature (Tm) of the DNA | Recalculate the Tm of your primers containing dCCN and adjust the annealing temperature in your PCR protocol accordingly. |
| Chain termination after dCCN incorporation | If using dCTPCN, consider that some polymerases may have difficulty extending the DNA chain after incorporating the modified nucleotide. Try a different polymerase or reduce the concentration of dCTPCN relative to dCTP. |
Experimental Protocols
Protocol 1: Single-Nucleotide Incorporation Assay with this compound
This protocol is designed to assess the efficiency of a single dCCN incorporation by a DNA polymerase opposite a specific template base.
Materials:
-
5'-radiolabeled DNA primer
-
DNA template with a target site for dCCN incorporation
-
DNA Polymerase (e.g., Klenow fragment)
-
dCTPCN and standard dNTPs
-
Reaction buffer (specific to the polymerase)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Polyacrylamide gel (denaturing)
-
Phosphorimager or autoradiography film
Methodology:
-
Anneal the 5'-radiolabeled primer to the DNA template.
-
Prepare the reaction mixture containing the primer-template duplex, DNA polymerase, and reaction buffer.
-
Initiate the reaction by adding dCTPCN or a standard dNTP mix.
-
Incubate the reaction at the optimal temperature for the chosen polymerase for a defined time course (e.g., 1, 5, 15 minutes).
-
Terminate the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the results using a phosphorimager or autoradiography. The appearance of a band corresponding to the primer + 1 nucleotide indicates successful incorporation.
Visualizations
Caption: Workflow for a single-nucleotide incorporation assay with dCCN.
Caption: Mechanism of overcoming polymerase stalling with dCCN.
Technical Support Center: Purification of 4'-Cyano-2'-deoxycytidine-Containing Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Cyano-2'-deoxycytidine-containing oligonucleotides.
Troubleshooting Guides
Issue 1: Low Purity of the Final Oligonucleotide Product
Symptoms:
-
Multiple peaks observed during analytical HPLC or UPLC.
-
Presence of shorter sequences (n-1, n-2mers) confirmed by mass spectrometry.
-
Inconsistent results in downstream applications.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Coupling during Synthesis | Optimize the coupling time for the this compound phosphoramidite. Consider increasing the coupling time or using a stronger activator. |
| Incomplete Deprotection | Ensure complete removal of all protecting groups. The 4'-cyano group might influence the stability of adjacent protecting groups. Review and optimize deprotection times and reagents. For sensitive modifications, milder deprotection conditions, such as using AMA (ammonium hydroxide/methylamine) or potassium carbonate in methanol, might be necessary.[1][2][3][4] |
| Suboptimal Purification Method | For oligonucleotides containing modifications, standard desalting is often insufficient.[5] High-resolution methods like HPLC or PAGE are recommended.[5][6][7] The choice between them depends on the length of the oligonucleotide and the required purity. |
| Co-elution of Impurities in RP-HPLC | The 4'-cyano modification may alter the hydrophobicity of the oligonucleotide, leading to co-elution with failure sequences. Adjust the gradient of the organic solvent in your HPLC method to improve separation. |
Issue 2: Low Yield of Purified Oligonucleotide
Symptoms:
-
Quantification after purification shows a significantly lower amount of oligonucleotide than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Loss during Purification Steps | Each purification step can lead to sample loss. Minimize the number of steps where possible. For PAGE purification, ensure efficient elution from the gel slice. |
| Precipitation Issues | If using ethanol precipitation, ensure the correct salt concentration and temperature for efficient recovery of the oligonucleotide. |
| Aggregation of the Oligonucleotide | The 4'-cyano modification could potentially promote aggregation. Use denaturing conditions during purification (e.g., elevated temperature, denaturing agents in PAGE) to minimize aggregation. |
| Incorrect Quantification | Verify the accuracy of your quantification method. The presence of the 4'-cyano modification might slightly alter the extinction coefficient of the oligonucleotide. |
Issue 3: Degradation of the Oligonucleotide during Purification
Symptoms:
-
Presence of degradation products (e.g., shorter fragments, modified bases) in the final product, confirmed by mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Deprotection Conditions | The 4'-cyano group may be sensitive to harsh basic or acidic conditions used during deprotection. Use milder deprotection reagents and conditions.[1][2][3] |
| Instability during HPLC or PAGE | Assess the stability of the 4'-cyano modification under the pH and temperature conditions of your purification method. It may be necessary to adjust the pH of the mobile phase in HPLC or the running buffer in PAGE. |
| Nuclease Contamination | Ensure all solutions and equipment are nuclease-free, especially when working with RNA-containing oligonucleotides. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification method for oligonucleotides containing this compound?
For most applications requiring high purity, we recommend starting with High-Performance Liquid Chromatography (HPLC).[5][7] Reverse-phase HPLC (RP-HPLC) is often a good first choice, as the 4'-cyano modification may impart a change in hydrophobicity that can be exploited for separation. For sequences prone to secondary structures, ion-exchange HPLC (IE-HPLC) might be more suitable.
Q2: When should I choose Polyacrylamide Gel Electrophoresis (PAGE) for purification?
PAGE is recommended for very long oligonucleotides (typically >50 bases) or when extremely high purity (>95%) is required, as it offers excellent size resolution. However, PAGE purification can result in lower yields compared to HPLC.
Q3: How does the 4'-cyano modification affect the behavior of the oligonucleotide during purification?
The 4'-cyano group is a small, electron-withdrawing group that can influence the local conformation and electronic properties of the nucleoside. This may lead to:
-
Altered Hydrophobicity: This can affect retention times in RP-HPLC.
-
Changes in Base Pairing Stability: This might be relevant if purification involves hybridization steps.
-
Potential for Altered Chemical Stability: The stability of the glycosidic bond or the nucleobase itself could be affected under certain pH and temperature conditions.
Q4: Are there any specific considerations for the deprotection of oligonucleotides containing this compound?
While specific data for this modification is limited, it is prudent to start with standard deprotection protocols and analyze the product carefully for any signs of degradation or incomplete deprotection. If issues arise, consider using milder deprotection strategies that are commonly employed for other sensitive modifications.[1][2][3]
Q5: How can I assess the purity of my final product?
A combination of analytical techniques is recommended:
-
Analytical HPLC or UPLC: To visualize the purity profile and quantify impurities.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the main product and identify any impurities.
-
Capillary Electrophoresis (CE): For high-resolution separation and purity assessment.
Quantitative Data Summary
The following tables provide a general comparison of common purification methods for modified oligonucleotides. Please note that the actual purity and yield for your specific this compound-containing oligonucleotide may vary depending on its sequence, length, and the synthesis scale.
Table 1: Comparison of Purification Methods for Modified Oligonucleotides
| Purification Method | Typical Purity (% Full-Length Product) | Typical Yield | Recommended for |
| Desalting | 50-70% | High | Non-critical applications (e.g., some PCR) |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Moderate | Most research applications, modified oligos[5] |
| Ion-Exchange HPLC (IE-HPLC) | >90% | Moderate | Sequences with strong secondary structures |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Low to Moderate | Long oligonucleotides, applications requiring very high purity |
Table 2: Estimated Yields for Purified Oligonucleotides (nmol)
This table provides estimated final yields for a 20-mer oligonucleotide based on the initial synthesis scale and purification method. These are illustrative values and actual yields will vary.
| Synthesis Scale | RP-HPLC | IE-HPLC | PAGE |
| 50 nmol | 10 - 20 | 10 - 20 | 5 - 15 |
| 200 nmol | 40 - 80 | 40 - 80 | 20 - 60 |
| 1 µmol | 200 - 400 | 200 - 400 | 100 - 300 |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and deprotect it using your standard or a mild deprotection protocol.
-
Sample Preparation: After deprotection, evaporate the solution to dryness and resuspend the crude oligonucleotide in an appropriate volume of HPLC-grade water or a low-concentration buffer compatible with your column.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium acetate (TEAA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide. The specific gradient will need to be optimized based on the hydrophobicity of your oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: The collected fraction will contain the ion-pairing agent, which needs to be removed. This can be done by methods such as ethanol precipitation or using a desalting cartridge.
-
Final Product Analysis: Analyze the purity of the final product by analytical HPLC/UPLC and confirm its identity by mass spectrometry.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
-
Cleavage and Deprotection: Cleave and deprotect the oligonucleotide as described above.
-
Sample Preparation: Resuspend the crude oligonucleotide in a formamide-based loading buffer.
-
Gel Electrophoresis:
-
Gel: Prepare a high-percentage (e.g., 10-20%) denaturing polyacrylamide gel containing urea.
-
Running Buffer: Use a suitable buffer such as TBE (Tris/Borate/EDTA).
-
Sample Loading and Running: Heat the sample to denature it before loading. Run the gel until the desired separation is achieved, monitored by tracking dyes.
-
-
Visualization: Visualize the oligonucleotide bands using UV shadowing.
-
Elution: Excise the band corresponding to the full-length product. Crush the gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., TE buffer).
-
Recovery: Separate the oligonucleotide from the gel fragments and recover it by ethanol precipitation.
-
Final Product Analysis: Assess the purity and identity of the purified oligonucleotide.
Visualizations
Caption: General workflow for the purification of this compound-containing oligonucleotides.
Caption: Troubleshooting logic for common issues in oligonucleotide purification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. labcluster.com [labcluster.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Synthesis of 4'-Cyano Nucleoside Analogs
Welcome to the technical support center for the synthesis of 4'-cyano nucleoside analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 4'-cyano nucleoside analogs?
The synthesis of 4'-cyano nucleoside analogs is a multi-step process that presents several key challenges. These include:
-
Stereocontrol at the 4'-position: Introduction of the cyano group at the 4'-position of the sugar moiety creates a new stereocenter. Controlling the stereochemistry to obtain the desired diastereomer is a critical and often difficult step.
-
Glycosylation Reaction: The formation of the N-glycosidic bond between the modified sugar and the nucleobase can be challenging, often resulting in low yields or a mixture of N- and O-glycosylated products. The reactivity of the nucleobase can sometimes interfere with the desired reaction at the sugar's hydroxyl group.[1]
-
Instability of Intermediates: Cyanohydrin intermediates, formed during the introduction of the cyano group, can be unstable and may readily decompose back to the starting ketone.[2][3][4][5][6]
-
Protecting Group Strategy: The selection of appropriate protecting groups for the hydroxyl functions of the sugar is crucial to prevent unwanted side reactions. These groups must be stable during the synthetic sequence and removable under mild conditions without affecting the final product.[1][7][8]
-
Purification: The polar nature of nucleoside analogs can make purification by column chromatography challenging. By-products and diastereomers can be difficult to separate from the desired product.[9][10]
Q2: How can I improve the stereoselectivity of the cyanation reaction at the 4'-position?
Achieving high stereoselectivity in the addition of a cyanide source to a 4'-keto nucleoside is a significant hurdle. Here are some strategies to consider:
-
Choice of Cyanating Reagent: Different cyanating reagents can influence the stereochemical outcome. Trimethylsilyl cyanide (TMSCN) is a commonly used reagent, often in the presence of a Lewis acid catalyst.
-
Lewis Acid Catalysis: The choice of Lewis acid (e.g., SnCl4, TiCl4, BF3·OEt2) can play a crucial role in directing the stereochemistry of the cyanide addition. It is recommended to screen a variety of Lewis acids to find the optimal conditions for your specific substrate.
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome. Experimenting with different solvents may be beneficial.
Q3: I am observing low yields in my Vorbrüggen glycosylation step. What can I do to troubleshoot this?
Low yields in the Vorbrüggen glycosylation are a common issue. Here are several factors to investigate:
-
Purity of Reactants: Ensure that the silylated nucleobase and the protected sugar are of high purity. Impurities can interfere with the reaction.
-
Lewis Acid: The choice and amount of Lewis acid (e.g., TMSOTf, SnCl4) are critical. Too little may result in an incomplete reaction, while too much can lead to degradation of the starting materials or product. A careful titration of the Lewis acid is recommended.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Both prolonged reaction times and high temperatures can lead to the formation of by-products.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Silylation of the Nucleobase: Incomplete silylation of the nucleobase can lead to lower yields. Ensure the silylation step is complete before adding the sugar and Lewis acid.
Troubleshooting Guides
Problem 1: Poor Yield and/or Decomposition during Cyanation of the 4'-Keto Nucleoside
Symptoms:
-
Low yield of the desired 4'-cyano product.
-
Presence of the starting 4'-keto nucleoside in the final reaction mixture.
-
Formation of unidentifiable by-products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Instability of the cyanohydrin intermediate. | The cyanohydrin can revert to the ketone. It is often beneficial to proceed to the next step (e.g., protection of the 4'-hydroxyl group) without isolating the cyanohydrin intermediate. |
| Decomposition under acidic or basic conditions. | Maintain neutral or slightly acidic conditions during workup and purification. Use of buffered solutions can be helpful. |
| Suboptimal cyanating reagent or conditions. | Screen different cyanating reagents (e.g., TMSCN, KCN/18-crown-6) and Lewis acids. Optimize the reaction temperature, starting with lower temperatures. |
| Presence of water. | Ensure strictly anhydrous conditions, as water can hydrolyze the cyanating reagent and the product. |
Problem 2: Difficulty in Purifying the Final 4'-Cyano Nucleoside Analog
Symptoms:
-
Co-elution of the product with by-products or diastereomers during column chromatography.
-
Broad peaks or poor resolution on HPLC.
-
Low recovery after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High polarity of the compound. | Use a more polar stationary phase for column chromatography (e.g., C18 reverse-phase silica gel). Employing a gradient elution with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often effective.[11][12][13][14][15] |
| Presence of closely related impurities. | Optimize the chromatographic conditions. This may involve trying different solvent systems, gradients, or using a preparative HPLC system for better separation. |
| Ionic impurities from the reaction. | Perform a desalting step before final purification. This can be achieved by passing the crude product through a short column of silica gel or by using a reverse-phase cartridge. |
| Compound instability on silica gel. | If the compound is sensitive to silica gel, consider using an alternative purification method such as preparative thin-layer chromatography (prep-TLC) or crystallization. |
Experimental Protocols
General Protocol for the Cyanation of a 4'-Keto Nucleoside
This protocol provides a general guideline. Optimization of reagents, solvents, and reaction conditions may be necessary for specific substrates.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the 4'-keto nucleoside (1 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Addition of Cyanating Reagent: Cool the solution to 0°C or -78°C. Add trimethylsilyl cyanide (TMSCN) (1.5 - 3 equivalents) dropwise.
-
Initiation with Lewis Acid: Add a Lewis acid (e.g., TMSOTf, SnCl4, or BF3·OEt2) (0.1 - 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate or water at a low temperature.
-
Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a mixture of diastereomers and can be purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a 4'-Cyano-Adenosine Analog
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) (α:β ratio) |
| 1 | TMSOTf (1.2) | CH3CN | 0 | 2 | 75 (1:3) |
| 2 | SnCl4 (1.0) | DCM | -78 to 0 | 4 | 68 (1:5) |
| 3 | BF3·OEt2 (1.5) | THF | -78 | 6 | 55 (1:2) |
| 4 | TMSOTf (0.5) | CH3CN | 25 | 1 | 82 (1:2.5) |
Note: The data presented in this table is illustrative and based on typical outcomes reported in the literature. Actual results may vary depending on the specific substrate and experimental setup.
Visualizations
General Synthetic Workflow for 4'-Cyano Nucleoside Analogs
Caption: A simplified workflow for the synthesis of 4'-cyano nucleoside analogs.
Troubleshooting Logic for Low Glycosylation Yield
Caption: A decision tree for troubleshooting low yields in Vorbrüggen glycosylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Two Fatal Intoxications with Cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scispace.com [scispace.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. protocols.io [protocols.io]
- 13. agilent.com [agilent.com]
- 14. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: 4'-Cyano-2'-deoxycytidine in DNA Oligonucleotides
This technical support center provides guidance for researchers, scientists, and drug development professionals working with oligonucleotides containing 4'-Cyano-2'-deoxycytidine. The following sections offer frequently asked questions, a troubleshooting guide for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of incorporating this compound on the thermal stability (melting temperature, Tm) of a DNA duplex?
Q2: How does the 4'-cyano modification compare to other 4'-substitutions in terms of its potential effect on DNA Tm?
The effect of a 4'-substituent on DNA duplex stability is highly dependent on its size, electronegativity, and ability to influence the sugar conformation. For instance, some modifications like 4'-thio substitutions have been reported to slightly decrease the thermal stability of DNA-RNA hybrids. In contrast, other modifications that lock the sugar into a specific conformation, such as bridged nucleic acids (BNAs/LNAs) involving the 4' position, can significantly increase thermal stability. Without direct experimental data for this compound, it is difficult to draw a direct comparison. Researchers should perform their own thermal melting experiments to ascertain the effect.
Q3: Are there any known issues with the synthesis of oligonucleotides containing this compound?
The synthesis of oligonucleotides containing modified nucleosides can sometimes present challenges compared to standard DNA synthesis. The stability of the 4'-cyano group to the chemical conditions of oligonucleotide synthesis (e.g., coupling, capping, oxidation, and deprotection) should be considered. It is crucial to use a phosphoramidite of this compound that is compatible with standard solid-phase DNA synthesis protocols. Researchers should consult the supplier of the modified phosphoramidite for specific recommendations on coupling times and deprotection conditions to ensure efficient incorporation and to avoid side reactions.
Troubleshooting Guide for DNA Melting Experiments
This guide addresses common issues encountered during thermal denaturation experiments to determine the melting temperature (Tm) of oligonucleotides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No clear melting transition (sigmoidal curve) | - The oligonucleotide is not forming a duplex (e.g., self-complementary sequence forming a hairpin, or no complementary strand present).- The DNA concentration is too low.- Issues with buffer composition (e.g., very low salt concentration). | - Verify the sequence design and ensure the presence of a complementary strand.- Increase the oligonucleotide concentration.- Ensure the buffer contains an appropriate salt concentration (e.g., 100 mM NaCl). |
| Multiple melting transitions | - The presence of multiple stable secondary structures (e.g., hairpins, G-quadruplexes) in addition to the duplex.- The sample contains impurities or multiple oligonucleotide species. | - Analyze the sequence for potential alternative structures using appropriate software.- Purify the oligonucleotide using methods like HPLC or PAGE to ensure high purity. |
| Broad or shallow melting transition | - The duplex is not fully formed at the starting temperature.- The heating rate is too fast for the system to reach equilibrium. | - Ensure proper annealing of the duplex by heating to a high temperature and slowly cooling before the experiment.- Use a slower heating rate (e.g., 0.5-1 °C/minute). |
| Tm value is significantly different from the expected value | - Incorrect buffer conditions (pH, salt concentration).- Inaccurate measurement of oligonucleotide concentration.- The modification (this compound) has a strong stabilizing or destabilizing effect. | - Verify the composition and pH of the buffer.- Accurately determine the oligonucleotide concentration using UV absorbance at 260 nm and the calculated extinction coefficient.- This may be the true result of the modification's impact. |
| High initial absorbance at low temperatures | - The presence of single-stranded DNA or impurities.- Improper annealing of the duplex. | - Ensure the oligonucleotide is of high purity.- Perform a proper annealing step before starting the melting experiment. |
| Low hyperchromicity (small change in absorbance) | - Low concentration of the oligonucleotide.- The sequence has a low GC content. | - Increase the oligonucleotide concentration.- This is expected for AT-rich sequences. |
Experimental Protocols
Protocol: Determination of DNA Melting Temperature (Tm) by UV Spectrophotometry
This protocol outlines the steps for determining the Tm of a DNA duplex containing this compound.
1. Materials:
-
Lyophilized single-stranded DNA oligonucleotides (unmodified and modified with this compound)
-
Complementary single-stranded DNA oligonucleotide
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature controller (Peltier)
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Oligonucleotide Preparation and Quantification:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).
-
Determine the concentration of each stock solution by measuring the absorbance at 260 nm (A260). Use the calculated molar extinction coefficient for each specific sequence.
-
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the modified or unmodified oligonucleotide and its complementary strand in the melting buffer to the desired final concentration (e.g., 1-5 µM).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours. This can be done by placing the tube in a heat block and turning it off, or by placing it in a beaker of hot water and allowing it to cool on the benchtop.
-
-
UV Melting Experiment:
-
Transfer the annealed duplex solution to a quartz cuvette. If necessary, degas the buffer to prevent bubble formation at higher temperatures.
-
Place the cuvette in the temperature-controlled cell holder of the UV spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting temperature well below the expected Tm (e.g., 20°C) to a temperature well above the expected Tm (e.g., 90°C).
-
Set the heating rate to a slow and constant value (e.g., 1°C/minute) to ensure thermal equilibrium at each temperature point.
-
Record the absorbance at regular temperature intervals (e.g., every 0.5 or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unmodified duplex from the Tm of the duplex containing this compound (ΔTm = Tm_modified - Tm_unmodified).
-
Comparative Data on 4'-Substituted Nucleosides
As specific data for this compound is not available, the following table summarizes the reported effects of other 4'-substitutions on DNA duplex stability to provide a general context. The actual impact of the 4'-cyano group may differ and must be determined experimentally.
| 4'-Substituent | General Impact on DNA Duplex Tm | Reference Context |
| 4'-Thio | Slight destabilization (decrease in Tm) | Often studied in the context of DNA-RNA hybrids. |
| 4'-Ethynyl | Can be stabilizing or destabilizing depending on the sequence context. | Studied for its potential in modifying oligonucleotide properties. |
| 4'-Amino | Generally destabilizing. | The protonated amino group can introduce electrostatic repulsion. |
| 4'-Fluoro | Can be slightly stabilizing or destabilizing depending on the context. | The electronegative fluorine atom influences the sugar pucker. |
| 4'-Methoxy | Can be stabilizing. | The methoxy group can influence sugar conformation and hydration. |
Disclaimer: The information in this table is for comparative purposes only and is based on published literature for the specified modifications. The effect of this compound on DNA melting temperature should be determined through direct experimentation.
Visualizations
Caption: Experimental workflow for determining DNA melting temperature.
Technical Support Center: Optimizing Annealing Temperature for Primers with 4'-Cyano-2'-deoxycytidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with primers containing the modified nucleotide 4'-Cyano-2'-deoxycytidine (dC(CN)). This resource provides essential guidance on optimizing the annealing temperature for your PCR experiments, along with troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of this compound affect the melting temperature (T_m) of a primer?
The precise effect of this compound on the melting temperature (T_m) of a primer is not extensively documented in publicly available literature. However, it is a well-established principle that modified nucleotides can alter the thermodynamic stability of a DNA duplex. For instance, modifications at the 5-position of cytosine have been shown to either increase or decrease the T_m. Therefore, it is crucial to assume that the incorporation of dC(CN) will change the T_m of your primer compared to a standard DNA oligonucleotide of the same sequence. The exact impact should be determined empirically.
Q2: What is the recommended starting point for determining the annealing temperature (T_a) of primers containing dC(CN)?
Without specific thermodynamic data for dC(CN), the best approach is to start with a standard T_m calculation for the unmodified primer sequence as a baseline. A general rule of thumb is to set the initial annealing temperature (T_a) 3–5°C below the lowest calculated T_m of the primer pair.[1] However, due to the presence of the dC(CN) modification, it is highly recommended to perform a temperature gradient PCR to experimentally determine the optimal T_a.
Q3: What should I do if I don't have access to a thermal cycler with a gradient function?
If a gradient thermal cycler is not available, you can still optimize the annealing temperature by setting up a series of parallel reactions. In each reaction, vary the annealing temperature in increments of 1–2°C.[1] This will allow you to identify the temperature that provides the best balance of specificity and yield for your amplicon.
Q4: Can I use standard T_m prediction software for primers with this compound?
Standard T_m prediction software is designed for natural DNA sequences and may not accurately predict the T_m of primers containing modified bases like this compound. While you can use these tools to get a baseline T_m for the unmodified sequence, the predicted value should be treated as a rough estimate. Experimental validation is essential.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR Product or Low Yield | The annealing temperature is too high, preventing efficient primer binding. | Decrease the annealing temperature in 2°C increments.[2] It is highly recommended to perform a temperature gradient PCR to identify the optimal annealing temperature. |
| The annealing temperature is too low, leading to non-specific primer binding and exhaustion of PCR reagents on non-target amplification. | Increase the annealing temperature in 2°C increments.[2] A gradient PCR is the most efficient method for finding the optimal temperature. | |
| Non-Specific Bands (Multiple Bands) | The annealing temperature is too low, allowing primers to bind to partially complementary sequences. | Increase the annealing temperature stepwise in 1–2°C increments.[1] A higher annealing temperature increases the stringency of primer binding. |
| Primer-dimer formation is competing with the amplification of the target sequence. | Optimize primer concentration. Consider redesigning primers to minimize self-complementarity. Increasing the annealing temperature can also reduce primer-dimer formation.[3] | |
| Smearing of PCR Product on Gel | The annealing temperature is significantly too low, leading to a wide range of non-specific products. | Substantially increase the annealing temperature or perform a gradient PCR to find a more suitable temperature range. |
| Too much template DNA was added to the reaction. | Reduce the amount of template DNA in the reaction. |
Experimental Protocols
Determining Optimal Annealing Temperature using Gradient PCR
This protocol outlines the steps to empirically determine the optimal annealing temperature for primers containing this compound using a thermal cycler with a gradient feature.
1. Primer and Template Preparation:
-
Resuspend primers in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Prepare working solutions of primers at 10 µM.
-
Dilute the template DNA to the desired starting concentration (e.g., 1-10 ng/µL for genomic DNA).
2. Reaction Setup:
-
On ice, prepare a PCR master mix containing all components except the template DNA. This typically includes the DNA polymerase, dNTPs, PCR buffer, and both forward and reverse primers (at a final concentration of 0.1-1.0 µM each).
-
Aliquot the master mix into individual PCR tubes.
-
Add the template DNA to each tube.
-
Include a no-template control (NTC) to check for contamination.
3. Thermal Cycler Programming:
-
Set up the thermal cycler with a temperature gradient during the annealing step.
-
A typical gradient might span 10-20°C, centered around the estimated T_a (e.g., 50°C to 70°C).
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Gradient of 50°C to 70°C for 30 seconds.
-
Extension: 72°C for a duration appropriate for the expected amplicon size (e.g., 1 minute per kb).
-
Repeat for 25-35 cycles.
-
Final Extension: 72°C for 5-10 minutes.
4. Analysis of Results:
-
Analyze the PCR products by agarose gel electrophoresis.
-
The optimal annealing temperature is the one that results in a single, sharp band of the correct size with the highest intensity and no non-specific products.
Data Summary
| Modification | Effect on Duplex Stability | Approximate Change in T_m per Modification | Reference |
| 5-Methyl-deoxycytidine | Stabilizing | +0.5 to 1.3°C | --INVALID-LINK-- |
| C-5 Propynyl-deoxycytidine | Stabilizing | +2.8°C | --INVALID-LINK-- |
| 5-Hydroxy-2'-deoxycytidine | Destabilizing | T_m is lowered | --INVALID-LINK-- |
Visual Guides
Caption: Workflow for optimizing annealing temperature using gradient PCR.
Caption: Troubleshooting logic for common PCR annealing issues.
References
Validation & Comparative
Validating 4'-Cyano-2'-deoxycytidine Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of modified nucleoside incorporation into oligonucleotides is paramount. This guide provides a comparative framework for the validation of 4'-Cyano-2'-deoxycytidine (dCCN) incorporation using mass spectrometry. Due to the limited availability of direct experimental data for dCCN, this guide leverages data from the closely related 4'-cyano-modified adenosine analog, GS-646939, to illustrate the principles and potential outcomes of such analyses.
This guide offers detailed experimental protocols, data presentation tables for comparative analysis, and workflow visualizations to support the robust validation of 4'-cyano-modified nucleoside incorporation in research and drug development settings.
Comparative Data Presentation
The successful incorporation of a modified nucleoside is determined by its ability to be recognized and utilized by DNA polymerases. The efficiency of this process can be quantified and compared to that of natural nucleosides and other analogs.
Theoretical Mass-to-Charge Ratios (m/z)
Accurate mass measurement is the cornerstone of mass spectrometry-based validation. The theoretical monoisotopic masses and the expected m/z for the protonated species [M+H]+ of the natural 2'-deoxycytidine and this compound are presented below. These values are fundamental for setting up mass spectrometry experiments and for data analysis.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]+ m/z |
| 2'-deoxycytidine (dC) | C9H13N3O4 | 227.0906 | 228.0979 |
| This compound (dCCN) | C10H12N4O3 | 236.0909 | 237.0982 |
Predicted Mass Transitions for Multiple Reaction Monitoring (MRM)
For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific mass transitions from the precursor ion to product ions are monitored. The most common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the nucleobase.
| Compound | Precursor Ion (Q1) [M+H]+ m/z | Product Ion (Q3) [Cytosine+H]+ m/z | Product Ion (Q3) [4-Cyanocytosine+H]+ m/z |
| 2'-deoxycytidine (dC) | 228.1 | 112.1 | - |
| This compound (dCCN) | 237.1 | - | 137.1 |
Polymerase Incorporation Efficiency of 4'-Substituted Nucleoside Analogs
The following table presents data for the 4'-cyano modified adenosine analog, GS-646939, which demonstrates that 4'-modifications can be well-tolerated by certain viral RNA-dependent RNA polymerases (RdRp), and in some cases, are incorporated more efficiently than the natural counterpart[1][2]. This suggests that dCCN may also be a substrate for various DNA polymerases.
| Polymerase | Natural Nucleotide | 4'-Cyano Modified Analog | Selectivity (kcat/Km)natural / (kcat/Km)analog |
| Human Rhinovirus type 16 (HRV-16) RdRp | ATP | GS-646939 (4'-cyano-adenosine) | 0.018 |
| Enterovirus 71 (EV-71) RdRp | ATP | GS-646939 (4'-cyano-adenosine) | ~0.02 |
| Respiratory Syncytial Virus (RSV) RdRp | ATP | GS-646939 (4'-cyano-adenosine) | ~1.5 |
| SARS-CoV-2 RdRp | ATP | GS-646939 (4'-cyano-adenosine) | ~1.2-1.4 |
Experimental Protocols
The following protocols provide a general framework for the validation of dCCN incorporation. Optimization may be required based on the specific DNA sequence, polymerase used, and available instrumentation.
Enzymatic Incorporation of this compound
Objective: To incorporate dCCN into a DNA oligonucleotide using a DNA polymerase.
Materials:
-
Template DNA strand
-
Primer DNA strand
-
DNA Polymerase (e.g., KOD XL, Vent (exo-))[3]
-
This compound triphosphate (dCCNTP)
-
Natural dNTPs (dATP, dGTP, dTTP, dCTP)
-
Reaction Buffer (specific to the polymerase)
-
Nuclease-free water
Protocol:
-
Set up the primer extension reaction in a total volume of 20 µL.
-
Combine the template DNA (1 µM), primer DNA (1 µM), and polymerase-specific reaction buffer.
-
Add the dNTP mix, including dCCNTP at the desired concentration. For quantitative comparison, set up parallel reactions with natural dCTP.
-
Initiate the reaction by adding the DNA polymerase (e.g., 1 unit).
-
Incubate at the optimal temperature for the polymerase for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by heat inactivation or addition of EDTA.
-
Purify the resulting DNA oligonucleotides using a suitable method (e.g., ethanol precipitation or spin column).
Enzymatic Digestion of DNA to Nucleosides
Objective: To hydrolyze the DNA oligonucleotide into its constituent nucleosides for mass spectrometry analysis.
Materials:
-
Purified DNA oligonucleotide containing dCCN
-
Enzyme mix: Nuclease P1, and Alkaline Phosphatase
-
Ammonium acetate or similar volatile buffer
Protocol:
-
Resuspend the purified DNA in nuclease-free water.
-
Add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours.
-
Terminate the reaction by heating to 95°C for 5 minutes.
-
Centrifuge the sample to pellet any denatured enzymes.
-
Collect the supernatant containing the digested nucleosides.
LC-MS/MS Analysis for Quantification
Objective: To separate and quantify the amount of dCCN relative to natural deoxycytidine.
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
dC: 228.1 → 112.1
-
dCCN: 237.1 → 137.1
-
-
Collision Energy: Optimize for each transition.
Data Analysis:
-
Generate a standard curve using known concentrations of dC and dCCN standards.
-
Integrate the peak areas for the dC and dCCN MRM transitions in the experimental samples.
-
Calculate the concentration of dC and dCCN in the samples based on the standard curve.
-
Determine the incorporation efficiency of dCCN relative to dC.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the validation of this compound incorporation by mass spectrometry.
References
- 1. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Superanionic DNA: enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Polymerase Efficiency with 4'-Cyano Modified Nucleotide Analogs
This guide provides a comparative analysis of the polymerase efficiency of 4'-cyano modified nucleotide analogs, offering experimental data and protocols for researchers, scientists, and drug development professionals. The focus is on the incorporation of these analogs by various viral RNA-dependent RNA polymerases (RdRps), providing insights into their potential as antiviral agents.
Introduction
Nucleotide analogs are a cornerstone of antiviral therapy. Modifications to the sugar moiety, such as the introduction of a cyano group at the 4' position, can significantly impact the interaction of these analogs with viral polymerases. This guide examines the polymerase efficiency of a 4'-cyano modified C-adenosine analog, GS-646939, in comparison to a 1'-cyano modified analog, GS-443902 (the active triphosphate form of Remdesivir), and the natural nucleotide ATP.
Data Presentation: Polymerase Incorporation Efficiency
The efficiency of incorporation of nucleotide analogs by viral polymerases is a critical determinant of their antiviral activity. The following table summarizes the selectivity of various viral RNA-dependent RNA polymerases (RdRps) for the 4'-cyano adenosine analog (GS-646939) and the 1'-cyano adenosine analog (GS-443902) relative to the natural substrate, ATP. Selectivity is calculated as the ratio of the Vmax/Km for the natural nucleotide (ATP) to that of the nucleotide analog. A selectivity value below 1.0 indicates that the analog is incorporated more efficiently than the natural nucleotide.
| Virus Family | Virus | Polymerase | GS-646939 Selectivity (fold) | GS-443902 Selectivity (fold) |
| Coronaviridae | SARS-CoV-2 | RdRp | ~1.2-1.4[1][2] | ~0.3[1][2] |
| Coronaviridae | MERS-CoV | RdRp | ~1.2-1.4[1][2] | ~0.3[1][2] |
| Picornaviridae | Human Rhinovirus 16 (HRV-16) | 3Dpol | 0.018[1][2] | ~1.0[1][2] |
| Picornaviridae | Enterovirus 71 (EV-71) | 3Dpol | 0.018[1][2] | ~1.0[1][2] |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | RdRp | ~1.5[1][2] | 2.7[1][2] |
| Pneumoviridae | Human Metapneumovirus (HMPV) | RdRp | ~1.5[1][2] | 6.7[1][2] |
| Paramyxoviridae | Human Parainfluenza Virus 3 (HPIV-3) | RdRp | 5-10[1][2] | 7.2[1][2] |
| Paramyxoviridae | Parainfluenza Virus 5 (PIV-5) | RdRp | 5-10[1][2] | 8.3[1][2] |
| Arenaviridae | Lassa Virus (LASV) | RdRp | >200[1][2] | 20[1][2] |
| Orthomyxoviridae | Influenza B Virus | RdRp | >200[1][2] | 68[1][2] |
| - | Human Mitochondrial RNA Polymerase | h-mtRNAP | ~1500[1][2] | ~500[1][2] |
Key Observations:
-
High Efficiency of GS-646939 in Picornaviruses: The RdRps of human rhinovirus 16 (HRV-16) and enterovirus 71 (EV-71) incorporate the 4'-cyano analog GS-646939 with exceptional efficiency, approximately 50-fold more efficiently than the natural ATP substrate.[1][2]
-
Contrasting Selectivity in Coronaviruses: In contrast, the RdRps of SARS-CoV-2 and MERS-CoV show a preference for the 1'-cyano analog GS-443902, incorporating it about three times more efficiently than ATP.[1][2]
-
Moderate to Low Efficiency in Other Viruses: For pneumoviruses like RSV and HMPV, the incorporation efficiency of GS-646939 is comparable to ATP.[1][2] Paramyxoviruses, arenaviruses, and influenza B virus show a clear preference for the natural nucleotide ATP over both analogs.[1][2]
-
Low Off-Target Activity: Both analogs are poorly incorporated by human mitochondrial RNA polymerase, suggesting a lower potential for off-target toxicity.[1][2]
Experimental Protocols
The determination of polymerase efficiency relies on robust in vitro assays. A common method is the single-nucleotide incorporation assay, which measures the kinetics of the incorporation of a single nucleotide analog into a primer-template duplex.
Single-Nucleotide Incorporation Assay Protocol
This protocol outlines the general steps for assessing the single-nucleotide incorporation kinetics of a nucleotide analog.
1. Materials and Reagents:
-
Purified viral polymerase (e.g., RdRp)
-
Custom synthesized RNA or DNA primer-template duplexes with a single incorporation site for the nucleotide of interest. The primer is typically labeled with a fluorescent dye (e.g., Cy5) or a radiolabel (e.g., ³²P) for detection.
-
Triphosphate form of the 4'-cyano modified nucleotide analog (e.g., GS-646939 triphosphate)
-
Natural corresponding deoxy- or ribonucleotide triphosphate (e.g., dCTP or ATP)
-
Reaction buffer (specific composition depends on the polymerase)
-
Quench solution (e.g., EDTA in formamide)
-
Denaturing polyacrylamide gel (for resolving primer and extended product)
-
Gel imaging system
2. Experimental Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the primer-template duplex and the viral polymerase in the reaction buffer.
-
Initiation of Reaction: Initiate the reaction by adding a solution containing varying concentrations of either the nucleotide analog or the corresponding natural nucleotide.
-
Time-Course Collection: The reactions are incubated for a very short period (milliseconds to seconds) and then stopped by adding a quench solution. A rapid quench-flow instrument is often used for precise time control in pre-steady-state kinetic analysis.
-
Product Separation: The reaction products (unextended primer and the primer extended by one nucleotide) are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Acquisition: The gel is imaged to quantify the amount of extended primer at each time point and nucleotide concentration.
-
Data Analysis: The product formation over time is plotted and fitted to kinetic models (e.g., Michaelis-Menten equation) to determine the kinetic parameters Vmax (maximum rate of reaction) and Km (substrate concentration at half-maximal velocity). The polymerase efficiency is then calculated as the ratio Vmax/Km.
Visualization of Experimental Workflow
The following diagram illustrates the workflow of a typical single-nucleotide incorporation assay used to determine polymerase efficiency.
Caption: Workflow of a single-nucleotide incorporation assay.
Mechanism of Action
Once incorporated into the nascent RNA or DNA strand, 4'-cyano modified nucleotide analogs can act as chain terminators, halting further extension by the polymerase.[1] This mechanism of action is attributed to the steric hindrance posed by the 4'-cyano group, which can interfere with the translocation of the polymerase along the template.[1] The efficiency of chain termination can vary depending on the specific polymerase and the concentration of the following natural nucleotide.[1]
References
A Comparative Guide to 4'-Cyano-2'-deoxycytidine and 5-methyl-2'-deoxycytidine in PCR Applications
For researchers in molecular biology, drug development, and diagnostics, the polymerase chain reaction (PCR) is a cornerstone technique. The use of modified nucleosides in PCR can unlock new experimental possibilities, from studying epigenetic modifications to creating novel synthetic DNA constructs. This guide provides a detailed comparison of two such modified nucleosides: 4'-Cyano-2'-deoxycytidine (CNDC) and 5-methyl-2'-deoxycytidine (5-mdC), focusing on their potential and established applications in PCR.
While 5-mdC is a well-characterized epigenetic mark with established protocols for its incorporation into PCR products, CNDC is a newer entity in the field of nucleic acid chemistry, primarily investigated for its antiviral properties. This guide will present the available experimental data for each, offering a clear perspective on their respective utilities in PCR.
Performance and Properties: A Tabular Comparison
The following tables summarize the known quantitative and qualitative data for 5-methyl-2'-deoxycytidine and the inferred properties of this compound relevant to PCR applications.
Table 1: Performance Characteristics in PCR
| Feature | 5-methyl-2'-deoxycytidine (5-mdC) | This compound (CNDC) |
| Incorporation by Thermostable DNA Polymerases (e.g., Taq) | Readily incorporated, but can inhibit amplification under standard conditions.[1][2][3][4] | Data not available for thermostable DNA polymerases. |
| PCR Efficiency | Can be lower than standard dCTP; requires optimization of PCR conditions.[2][3] | Unknown. |
| Fidelity of DNA Polymerase | Does not significantly alter the fidelity of DNA synthesis by some polymerases. | Unknown. |
| Potential for Chain Termination | No chain termination observed. | 4'-modified nucleosides have been shown to act as chain terminators for some polymerases.[5][6][7][8] |
Table 2: Physicochemical Properties and Effects on DNA
| Property | 5-methyl-2'-deoxycytidine (5-mdC) | This compound (CNDC) |
| Effect on DNA Thermal Stability (Tm) | Increases the melting temperature of DNA duplexes.[1][9][10][11] | The effect of a 4'-cyano group on the thermal stability of a DNA duplex has not been extensively reported. |
| Impact on Downstream Enzymatic Applications | Affects the activity of methylation-sensitive restriction enzymes.[12][13][14][15] | The impact on restriction enzyme activity is unknown. |
| Primary Area of Application | Epigenetics research, studying DNA methylation.[12][16] | Antiviral drug development.[17][18][19][20] |
Experimental Protocols
Protocol for PCR with 5-methyl-2'-deoxycytidine triphosphate (5-methyl-dCTP)
This protocol is adapted from the findings of Wong & McClelland (1991) and is suitable for the incorporation of 5-methylcytosine into PCR products using Taq or Vent DNA polymerase.[2][3] The key modification from a standard PCR protocol is the adjustment of the denaturation temperature to account for the increased thermal stability of the 5-mdC-containing DNA.
Reaction Mixture:
| Component | Final Concentration |
| 10X PCR Buffer | 1X |
| dATP, dGTP, dTTP | 200 µM each |
| 5-methyl-dCTP | 200 µM |
| Forward Primer | 0.1 - 1.0 µM |
| Reverse Primer | 0.1 - 1.0 µM |
| Template DNA | 1 pg - 1 µg |
| Taq/Vent DNA Polymerase | 1-2.5 units |
| Nuclease-free water | to final volume |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-100°C | 2-5 min | 1 |
| Denaturation | 100°C | 30-60 sec | 25-35 |
| Annealing | 55-65°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Note: An alternative to increasing the denaturation temperature is the addition of dITP to the reaction mixture to destabilize the m5dC:dG base pairs.[2][3] The optimal concentration of dITP should be determined empirically.
Investigational Approach for PCR with this compound triphosphate (CNDC-TP)
Currently, there are no published protocols for the use of CNDC-TP in PCR with thermostable DNA polymerases. The following is a proposed starting point for researchers wishing to investigate its potential. This is a hypothetical protocol and extensive optimization will be required.
Key Considerations:
-
Polymerase Selection: The compatibility of CNDC-TP with various thermostable DNA polymerases (e.g., Taq, Pfu, and their variants) would need to be tested. Viral RNA-dependent RNA polymerases have been shown to incorporate other 4'-cyano nucleosides, but this does not guarantee incorporation by DNA-dependent DNA polymerases.[21][22][23]
-
Chain Termination Potential: As some 4'-modified nucleosides act as chain terminators, initial experiments could involve primer extension assays to determine if full-length product can be generated.[5][6]
-
Concentration Optimization: The optimal concentration of CNDC-TP would need to be determined, likely starting with concentrations similar to those of standard dNTPs (e.g., 200 µM).
Proposed Initial Reaction Mixture:
| Component | Final Concentration |
| 10X PCR Buffer | 1X |
| dATP, dGTP, dTTP | 200 µM each |
| CNDC-TP | 50 - 400 µM (titration) |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Template DNA | 1 ng |
| Thermostable DNA Polymerase | 1-2.5 units |
| Nuclease-free water | to final volume |
Proposed Initial Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 30 |
| Annealing | 58°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
Visualizing Methodologies and Concepts
To further clarify the experimental workflow and the structural differences between these two modified nucleosides, the following diagrams are provided.
Conclusion
5-methyl-2'-deoxycytidine is a valuable tool for researchers studying DNA methylation, with established, albeit modified, protocols for its successful incorporation into PCR products. The primary challenge lies in overcoming the increased thermal stability of the resulting DNA, which can be addressed by elevating the denaturation temperature.
In contrast, this compound remains an investigational compound in the context of PCR. While its structural properties and the behavior of other 4'-modified nucleosides suggest it may be a substrate for some polymerases, potentially with effects like chain termination, there is a clear lack of experimental data with thermostable DNA polymerases used in PCR.
For researchers and drug development professionals, 5-mdC offers a reliable method for generating methylated DNA for a variety of downstream applications. CNDC, on the other hand, represents an area ripe for future research to determine its utility, if any, in PCR and other molecular biology techniques. The development of a robust protocol for CNDC incorporation could open new avenues for the synthesis of novel nucleic acid structures with unique properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zymoresearch.com [zymoresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes [mdpi.com]
- 11. 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of cytosine 5-halogens on the interaction of DNA with restriction endonucleases and methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of methylation on the activities of restriction enzymes [takarabio.com]
- 15. Restriction Enzymes for Epigenetics - New England Biolabs France [neb-online.fr]
- 16. academic.oup.com [academic.oup.com]
- 17. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of 4'-Cyano-2'-deoxycytidine: A Comparative Guide to Established Nucleoside Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the cytotoxic potential of 4'-Cyano-2'-deoxycytidine against widely-used nucleoside analog chemotherapeutics: Gemcitabine, Cytarabine, and 5-Fluorouracil. Due to the absence of publicly available cytotoxicity data for this compound, this guide focuses on presenting a comprehensive overview of the established alternatives, supported by experimental data from various cancer cell lines.
Executive Summary
Nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects through interference with nucleic acid synthesis. While the therapeutic potential of novel analogs like this compound is of significant interest, a lack of published cytotoxicity data prevents a direct comparison with established drugs. This guide bridges that gap by providing a detailed analysis of the cytotoxic profiles of three clinically relevant nucleoside analogs: Gemcitabine, Cytarabine, and 5-Fluorouracil. By presenting their half-maximal inhibitory concentration (IC50) values across a range of cancer cell lines, detailing common experimental protocols for cytotoxicity assessment, and illustrating their general mechanism of action, this document serves as a valuable resource for researchers evaluating novel nucleoside analogs.
Comparative Cytotoxicity of Standard Nucleoside Analogs
The cytotoxic efficacy of a compound is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for Gemcitabine, Cytarabine, and 5-Fluorouracil in various cancer cell lines, as reported in publicly available literature.
| Cell Line | Cancer Type | Gemcitabine (nM) | Cytarabine (nM) | 5-Fluorouracil (µM) |
| A549 | Non-Small Cell Lung Cancer | 6.6[1] | - | - |
| H520 | Non-Small Cell Lung Cancer | 46.1[1] | - | - |
| MIA PaCa-2 | Pancreatic Cancer | 25.00[2] | - | - |
| PANC-1 | Pancreatic Cancer | 48.55[2] | - | - |
| BxPC-3 | Pancreatic Cancer | - | - | - |
| Capan-1 | Pancreatic Cancer | 105 | - | - |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 90[3] | 16[4] | - |
| Jurkat | Acute T-Cell Leukemia | - | 159.7[3] | - |
| HT-29 | Colorectal Cancer | - | - | 25.98 (mM) |
| Caco-2 | Colorectal Cancer | - | - | 35.83 (mM) |
| SW620 | Colorectal Cancer | - | - | 13 (µg/ml)[5] |
| ESCC Cell Lines (Range) | Esophageal Squamous Cell Carcinoma | - | - | 1.00 - 39.81[6] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for commonly employed assays to determine the cytotoxicity of chemical compounds in cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well in 180 µl of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µg/ml) and a vehicle control for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Cell Proliferation Assay
This assay directly measures the number of viable cells after treatment with a cytotoxic agent.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2.5x10⁵ cells/ml.
-
Drug Exposure: Expose the cells to varying concentrations of the nucleoside analog for a defined period (e.g., 48 hours).
-
Cell Counting: After treatment, detach the cells using trypsin and count the number of viable cells using a hemocytometer or an automated cell counter.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50% compared to the untreated control cells.
Mechanism of Action: Nucleoside Analog-Induced Cytotoxicity
Nucleoside analogs exert their cytotoxic effects by interfering with DNA and RNA synthesis.[4] Once inside the cell, these compounds are phosphorylated to their active triphosphate forms. These triphosphates then compete with endogenous deoxynucleotides for incorporation into newly synthesizing DNA strands by DNA polymerases.[4] The incorporation of these fraudulent nucleotides leads to chain termination, stalling of replication forks, and the induction of DNA damage.[7] This damage, if not repaired, triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.
Below is a diagram illustrating the general mechanism of action for cytotoxic nucleoside analogs.
Caption: General signaling pathway of nucleoside analog-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The process of evaluating the cytotoxic potential of a novel compound like this compound involves a structured workflow, from initial cell culture to final data analysis.
Caption: Standard workflow for assessing the cytotoxicity of a test compound.
Conclusion
While the direct cytotoxic effects of this compound remain to be elucidated through future in vitro studies, this guide provides a robust framework for its evaluation. The compiled data on Gemcitabine, Cytarabine, and 5-Fluorouracil offer valuable benchmarks for comparison. The detailed experimental protocols and the illustrated mechanism of action provide researchers with the necessary tools to undertake a comprehensive assessment of this and other novel nucleoside analogs. Further investigation into the cytotoxicity of this compound is warranted to determine its potential as a novel therapeutic agent.
References
- 1. Development and biochemical characterization of a 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (CNDAC)-resistant variant of the human fibrosarcoma cell line HT-1080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capacity of deoxycytidine to selectively antagonize cytotoxicity of 5-halogenated analogs of deoxycytidine without loss of antiherpetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-substituted fluoronucleoside analogs for the treatment of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, efficient synthesis, and anti-HIV activity of 4'-C-cyano- and 4'-C-ethynyl-2'-deoxy purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of cytidine deaminase on antitumor activity of 2'-deoxycytidine analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Resistance Profile of 4'-Cyano-2'-deoxycytidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains represents a significant challenge in antiviral therapy. Nucleoside analogs, a cornerstone of antiviral treatment, are often susceptible to resistance mechanisms that limit their long-term efficacy. The development of novel nucleoside analogs with distinct resistance profiles is therefore a critical area of research. This guide provides a comparative analysis of 4'-Cyano-2'-deoxycytidine, a modified nucleoside analog, and its potential for cross-resistance with other established antiviral agents. While direct cross-resistance studies on this compound are not extensively available in the public domain, we can infer its potential profile by examining related 4'-substituted nucleoside analogs and their mechanisms of action.
Mechanism of Action: A Pathway to Overcoming Resistance
Nucleoside analogs typically exert their antiviral effect by being incorporated into the growing viral DNA or RNA chain, leading to chain termination. Resistance often arises from mutations in the viral polymerase that reduce the incorporation of the analog or enhance its removal.
The 4'-cyano modification on the sugar moiety of 2'-deoxycytidine is designed to create a steric hindrance that can impede the translocation of the viral polymerase after the analog has been incorporated. This mechanism of delayed chain termination can be effective against viral polymerases that have developed resistance to other nucleoside analogs through different mutational pathways.
Comparative Analysis with Related 4'-Substituted Nucleosides
While data on this compound is limited, studies on other 4'-cyano nucleoside analogs provide valuable insights into its potential cross-resistance profile.
4'-Cyano-2'-deoxyguanosine (CdG) has demonstrated superior antiviral activity against both wild-type and drug-resistant strains of Hepatitis B Virus (HBV) when compared to marketed nucleoside analogs.[1] This suggests that the 4'-cyano modification can be effective in overcoming common resistance mutations in HBV polymerase.
A study on 4'-substituted 2'-deoxy-4'-thiocytidines revealed that a 4'-azido analog exhibited potent inhibitory activity against thymidine kinase-deficient (TK-) mutants of Varicella-Zoster Virus (VZV) and Herpes Simplex Virus-1 (HSV-1).[2] TK deficiency is a common mechanism of resistance to acyclovir and related drugs. The activity of this 4'-substituted cytidine analog against TK- strains indicates a potential for activity against resistant viruses. Although the 4'-cyano-thio-analog did not show activity in this study, the principle that 4'-modifications can circumvent certain resistance pathways is significant.
Experimental Protocols
Detailed experimental data from cross-resistance studies of this compound are not currently available. However, a general workflow for assessing cross-resistance is outlined below.
Table 1: Hypothetical Cross-Resistance Profile of this compound
The following table is a hypothetical representation based on the mechanistic understanding of 4'-substituted nucleosides and data from related compounds. This is not based on direct experimental data for this compound and should be interpreted with caution.
| Antiviral Agent | Viral Target | Known Resistance Mutations | Predicted Activity of this compound | Rationale |
| Lamivudine | HBV Reverse Transcriptase | M204V/I | Active | Different resistance mechanism; 4'-cyano modification may overcome conformational changes in the polymerase active site. |
| Acyclovir | HSV/VZV Thymidine Kinase & DNA Polymerase | TK-deficient, Pol mutations | Potentially Active | Activity of a related 4'-azido analog against TK- strains suggests a TK-independent mechanism.[2] |
| Remdesivir | SARS-CoV-2 RdRp | Proofreading exonuclease (nsp14) mutations | Unknown | The effect of the 4'-cyano modification on sensitivity to exonuclease-mediated removal is not known. |
| Zidovudine (AZT) | HIV Reverse Transcriptase | Thymidine Analog Mutations (TAMs) | Potentially Active | TAMs confer resistance through enhanced excision; the bulky 4'-cyano group may inhibit this process. |
Conclusion
While direct experimental evidence is lacking, the available data on related 4'-cyano and other 4'-substituted nucleoside analogs suggest that this compound holds promise for activity against viral strains resistant to existing antiviral therapies. Its proposed mechanism of action, involving delayed chain termination, may allow it to bypass common resistance pathways. Further in vitro studies are crucial to definitively establish the cross-resistance profile of this compound and its potential as a next-generation antiviral agent. Researchers are encouraged to investigate the activity of this compound against a panel of clinically relevant drug-resistant viral isolates.
References
A Comparative Analysis of 1'-Cyano and 4'-Cyano Nucleotide Analogs in Antiviral Therapy
In the ongoing search for potent and broad-spectrum antiviral agents, nucleotide analogs remain a cornerstone of drug development. These molecules, which mimic natural nucleosides, can disrupt viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). Among the various modifications to the nucleoside scaffold, substitutions at the 1'- and 4'-positions of the ribose sugar have yielded promising candidates with distinct antiviral profiles. This guide provides a detailed comparison of the antiviral spectrum, mechanism of action, and experimental evaluation of 1'-cyano versus 4'-cyano nucleotide analogs, with a focus on key research findings.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of 1'-cyano and 4'-cyano nucleotide analogs has been evaluated against a range of RNA viruses. The following table summarizes the key quantitative data from comparative studies, highlighting the differential activity of these two classes of inhibitors. The data presented here is primarily focused on the active triphosphate forms of the 1'-cyano modified prodrugs remdesivir and obeldesivir, which is GS-443902, and the active 5'-triphosphate metabolite of a 4'-cyano modified C-adenosine analog phosphoramidate prodrug GS-7682, which is GS-646939.[1]
| Target Virus Family | Viral Polymerase | 1'-Cyano Analog (GS-443902) | 4'-Cyano Analog (GS-646939) | Key Findings |
| Picornaviridae | Human Rhinovirus 16 (HRV-16) | Similar incorporation efficiency to ATP. | 20-50 fold more efficient incorporation than ATP.[1][2][3] | 4'-cyano analog shows unprecedented selectivity for HRV-16 RdRp. |
| Picornaviridae | Enterovirus 71 (EV-71) | Similar incorporation efficiency to ATP. | 20-50 fold more efficient incorporation than ATP.[1][2][3] | 4'-cyano analog is highly selective for EV-71 RdRp. |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Less efficient incorporation than ATP. | Similar incorporation efficiency to ATP.[1][2] | Both analogs target RSV RdRp, but the 4'-cyano analog is more efficiently incorporated. |
| Pneumoviridae | Human Metapneumovirus (HMPV) | Less efficient incorporation than ATP. | Similar incorporation efficiency to ATP.[1][2] | Similar to RSV, the 4'-cyano analog is more efficiently incorporated by HMPV RdRp. |
| Coronaviridae | SARS-CoV-2, MERS-CoV | More efficiently incorporated than ATP. | Tolerated by the polymerase. | 1'-cyano analog is particularly well-positioned in the active site of coronavirus RdRp.[2] |
| Orthomyxoviridae | Influenza B | - | Shows a clear preference for ATP.[1] | Influenza B RdRp is not a primary target for the 4'-cyano analog. |
| Human Mitochondria | RNA Polymerase (h-mtRNAP) | - | No significant incorporation.[1][2] | The 4'-cyano analog demonstrates a favorable safety profile by not significantly inhibiting human mitochondrial RNA polymerase. |
Mechanisms of Action: A Tale of Two Modifications
While both 1'-cyano and 4'-cyano nucleotide analogs target the viral RdRp, their mechanisms of inhibition are distinct. These differences in how they disrupt viral RNA synthesis contribute to their varying antiviral spectra.
The 1'-cyano modification , exemplified by remdesivir's active metabolite GS-443902, allows for the addition of a few more nucleotides after its incorporation into the nascent RNA strand before causing delayed chain termination.[3] This mechanism is particularly effective against coronaviruses.[2] The 1'-cyano group is thought to occupy a specific polar pocket within the active site of the coronavirus RdRp, contributing to its potent inhibition.[2]
In contrast, the 4'-cyano modification , as seen in GS-646939, acts as a more immediate chain terminator.[1] Modeling and biochemical data suggest that the 4'-modification inhibits the translocation of the RdRp along the RNA template after the analog has been incorporated.[1][2][3] This immediate termination of RNA synthesis is highly effective against picornaviruses like HRV-16 and EV-71.[1][2]
These distinct mechanisms highlight how subtle changes in the chemical structure of a nucleotide analog can lead to significant differences in its antiviral activity and spectrum, providing complementary strategies for targeting a wide range of RNA viruses.[1][2][4]
Visualizing the Mechanisms of Inhibition
The following diagram illustrates the distinct inhibitory pathways of 1'-cyano and 4'-cyano nucleotide analogs after their incorporation into the viral RNA chain.
References
4'-Cyano-2'-deoxycytidine and Sequencing Result Validation: A Guide to Established Methodologies
Based on an extensive review of scientific literature, 4'-Cyano-2'-deoxycytidine is not utilized as a standard method for the validation of sequencing results. Research into 4'-cyano modified nucleosides, including derivatives of deoxycytidine, is primarily focused on their role as antiviral agents due to their ability to act as chain terminators for viral polymerases. This guide, therefore, addresses the core need of validating sequencing outcomes by focusing on established and widely accepted methodologies.
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of sequencing data is paramount. Next-Generation Sequencing (NGS) has become a cornerstone of genomic research, but its output requires rigorous validation to confirm the presence and accuracy of detected variants. This guide provides a comparison of common techniques used for this purpose.
Comparison of Sequencing Validation Methods
The validation of NGS findings typically involves orthogonal methods that rely on different biochemical principles to confirm the sequence of a specific DNA region. The choice of method often depends on the type of variant, the required sensitivity, and the number of targets being validated.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Sanger Sequencing | Dideoxy chain termination method providing a direct readout of the DNA sequence. | Low | - Gold standard for sequence accuracy.- Resolves complex and repetitive regions well. | - Not cost-effective for a large number of targets or samples.- Lower sensitivity for detecting low-frequency variants. |
| Quantitative PCR (qPCR) | Real-time amplification and detection of specific DNA sequences. | High | - High sensitivity for detecting known variants.- Cost-effective for a large number of samples for a few targets. | - Only validates the presence of a specific, known variant.- Does not provide sequence information beyond the targeted site. |
| Droplet Digital PCR (ddPCR) | Partitioning of a sample into thousands of droplets, followed by PCR amplification and binary endpoint detection. | Medium | - Provides absolute quantification of target DNA.- High precision and sensitivity for rare variant detection. | - Higher initial instrument cost.- Throughput is lower than qPCR for a large number of targets. |
| Pyrosequencing | Sequencing-by-synthesis method that detects pyrophosphate release upon nucleotide incorporation. | Medium | - Good for short- to medium-read sequencing.- Accurate for genotyping and quantification of allele frequencies. | - Read lengths are generally shorter than Sanger sequencing.- Can have issues with long homopolymeric regions. |
Experimental Protocols
Sanger Sequencing Validation Workflow
Sanger sequencing is often considered the gold standard for validating specific variants found by NGS.
-
Primer Design: Design PCR primers flanking the variant of interest. Primers should be specific to the target region to avoid off-target amplification.
-
PCR Amplification: Perform PCR on the genomic DNA sample to amplify the region containing the putative variant.
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers. This can be done using column-based kits or enzymatic methods.
-
Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product, a sequencing primer (one of the PCR primers), fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and DNA polymerase.
-
Capillary Electrophoresis: The products of the sequencing reaction are separated by size using capillary electrophoresis.
-
Data Analysis: The sequence is read by detecting the fluorescence of the ddNTPs as they pass a detector. The resulting chromatogram is then compared to the reference sequence and the NGS call to confirm the variant.
qPCR-based Genotyping Workflow
This method is highly effective for validating known single nucleotide variants (SNVs) in a large number of samples.
-
Assay Design: Design or purchase a validated qPCR assay for the specific variant. These assays typically use allele-specific probes with different fluorescent dyes.
-
Reaction Setup: Prepare the qPCR reaction mix containing the sample DNA, the specific genotyping assay mix (primers and probes), and qPCR master mix.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument. The instrument will monitor the fluorescence of each dye in real-time as amplification occurs.
-
Allelic Discrimination: After the run, the software plots the fluorescence data on an allelic discrimination plot, clustering samples by genotype (homozygous for allele 1, homozygous for allele 2, or heterozygous).
-
Validation: The genotype call from the qPCR is compared to the NGS result for concordance.
Visualizing Validation Workflows
The following diagrams illustrate the logical flow of the described validation methods.
Caption: Workflow for Sanger sequencing validation.
Caption: Workflow for qPCR-based genotyping validation.
A Comparative Kinetic Analysis of 4'-Cyano-2'-deoxycytidine Triphosphate Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic parameters associated with the incorporation of 4'-Cyano-2'-deoxycytidine triphosphate (4'-CN-dCTP), a modified nucleoside triphosphate, into a DNA strand by DNA polymerase. The inhibitory potential of nucleotide analogs is critical in the development of antiviral and anticancer therapeutics, where they often act as chain terminators.[1][2][3][4][5] Understanding the kinetics of incorporation is paramount for evaluating their efficacy and mechanism of action.
Data Presentation: Comparative Kinetics of Nucleotide Incorporation
The following table summarizes hypothetical, yet realistic, pre-steady-state kinetic parameters for the incorporation of 4'-CN-dCTP in comparison to the natural deoxycytidine triphosphate (dCTP) and the well-characterized chain terminator, 2',3'-dideoxycytidine triphosphate (ddCTP). These parameters are crucial for understanding the efficiency and selectivity of a DNA polymerase for these analogs.
| Nucleotide | DNA Polymerase | K_d (µM) | k_pol (s⁻¹) | Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) | Selectivity (vs. dCTP) |
| dCTP | Human Pol β | 1.5 | 50 | 33.3 | 1 |
| 4'-CN-dCTP | Human Pol β | 15 | 5 | 0.33 | 101 |
| ddCTP | Human Pol β | 25 | 0.5 | 0.02 | 1665 |
Note: The data presented in this table is illustrative and intended to model a typical comparative kinetic analysis. Actual values would need to be determined experimentally.
The key kinetic parameters are:
-
K_d : The equilibrium dissociation constant, representing the affinity of the polymerase for the nucleotide. A lower K_d indicates a higher affinity.
-
k_pol (or k_p): The maximum rate of nucleotide incorporation.
-
Incorporation Efficiency (k_pol/K_d) : A measure of how effectively the polymerase utilizes the nucleotide as a substrate.
-
Selectivity : The ratio of the incorporation efficiency of the natural nucleotide (dCTP) to that of the analog. A higher selectivity value indicates greater discrimination against the analog.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinetic parameters of nucleotide analog incorporation.
1. Pre-Steady-State Kinetic Analysis for Single Nucleotide Incorporation
This method is used to determine the dissociation constant (K_d) and the maximum rate of incorporation (k_pol) under single-turnover conditions.
a. Materials:
-
Purified DNA polymerase (e.g., Human DNA Polymerase β)
-
5'-³²P-radiolabeled primer-template DNA substrate with a specific template base for incorporation.
-
dCTP and 4'-CN-dCTP solutions of varying concentrations.
-
Quench solution (e.g., 0.5 M EDTA).
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Phosphorimager system for visualization and quantification.
b. Procedure:
-
A pre-incubated solution of the DNA polymerase and the 5'-³²P-radiolabeled DNA substrate is rapidly mixed with a solution containing a specific concentration of the nucleotide (dCTP or 4'-CN-dCTP) using a rapid quench-flow instrument.[6][7]
-
The reaction is allowed to proceed for a short time interval (milliseconds to seconds) and then stopped by the addition of a quench solution.
-
The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The amount of extended primer is quantified using a phosphorimager.
-
The observed rate of incorporation (k_obs) is determined by plotting the product concentration against time and fitting the data to a single exponential equation.
-
This procedure is repeated for a range of nucleotide concentrations.
-
The k_obs values are then plotted against the nucleotide concentration, and the resulting hyperbolic curve is fitted to the Michaelis-Menten equation to determine K_d and k_pol.[6]
2. Chain Termination Assay
This assay determines if the incorporation of an analog prevents further DNA synthesis.
a. Materials:
-
Purified DNA polymerase.
-
Primer-template DNA substrate.
-
dNTP mix containing three natural dNTPs and either dCTP or 4'-CN-dCTP.
-
Denaturing polyacrylamide gel.
-
DNA visualization method (e.g., fluorescent dye or autoradiography).
b. Procedure:
-
Set up four reaction tubes, each containing the primer-template, DNA polymerase, and a mix of three dNTPs.
-
To each tube, add a limited concentration of one of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) for Sanger sequencing as a control.
-
In a separate set of reactions, replace dCTP with 4'-CN-dCTP at varying concentrations.
-
Incubate the reactions to allow for DNA synthesis.
-
Stop the reactions and denature the DNA products.
-
Separate the products by size on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments. The presence of shorter DNA fragments terminating at positions where the analog was incorporated indicates that it acts as a chain terminator.[1][2][5]
Visualizations
Experimental Workflow for Pre-Steady-State Kinetics
Caption: Workflow for determining pre-steady-state kinetic parameters.
Mechanism of Competitive Incorporation
Caption: Competitive binding and incorporation of dCTP and 4'-CN-dCTP.
References
- 1. fiveable.me [fiveable.me]
- 2. Why is Sanger sequencing called the chain termination method? | AAT Bioquest [aatbio.com]
- 3. Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]
- 4. DNA sequencing with chain-terminating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4'-Cyano-2'-deoxycytidine
A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in the field of drug development, handling and disposing of novel compounds like 4'-Cyano-2'-deoxycytidine requires strict adherence to established safety protocols. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, compounds with a cyano (-CN) group should be handled with extreme caution due to the potential for toxicity and the release of toxic hydrogen cyanide gas if exposed to acidic conditions.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes.
All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.[1] Do not attempt to dispose of this compound down the drain or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
Treat all this compound, including pure compound, contaminated labware, and solutions, as hazardous waste.[3]
-
Crucially, segregate this waste from acidic waste streams. [4] Mixing cyanides with acids can generate highly toxic hydrogen cyanide gas.
2. Preparing the Hazardous Waste Container:
-
Select a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a leak-proof bottle with a secure screw-on cap.[5]
-
The container must be in good condition, free from cracks or leaks.[6]
-
Place the primary waste container within a larger, chemically compatible secondary container to prevent spills.[5]
3. Labeling the Waste Container:
-
Properly label the container before adding any waste. The label must include:
4. Waste Accumulation:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated weigh boats, gloves, and paper towels, in the designated solid waste container.
-
Do not mix solid waste with liquid waste.[5]
-
-
Liquid Waste:
-
Contaminated Labware:
-
Glassware that is grossly contaminated should be decontaminated if possible.[7] Empty tubes and other disposable labware should be placed in the solid hazardous waste container.
-
Empty chemical containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate from these washes must be collected as hazardous liquid waste.[3]
-
5. Storage and Disposal Request:
-
Store the prepared hazardous waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be away from general lab traffic and clearly marked.
-
Once the container is full, or if you are discontinuing the use of the chemical, contact your institution's EHS office to arrange for a hazardous waste pickup.[1]
Quantitative Limits for Hazardous Waste Storage
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and you should always adhere to your institution's specific policies.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | [6] |
| Time Limit for Full Container Removal | Within 3 days of being full | [4] |
| Time Limit for Partially Full Container | Up to 1 year | [4] |
| Liquid Container Fill Level | Do not fill more than 75% to 90% capacity | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
